Dihydro-beta-erythroidine hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGWAJEIMHJJB-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952179 | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29734-68-7 | |
| Record name | 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the History of Erythrina Alkaloids in Research
Introduction
Erythrina alkaloids, a fascinating class of tetracyclic spiroamine natural products, have captivated the attention of chemists and pharmacologists for nearly a century.[1] Found predominantly in the seeds and other parts of plants belonging to the Erythrina genus, these compounds possess a unique and complex molecular architecture that has posed significant challenges and opportunities in isolation, structural elucidation, and synthesis.[1] Their rich history is a testament to the evolution of chemical and pharmacological sciences, from the early days of classical degradation methods to the modern era of sophisticated spectroscopic and synthetic techniques. This guide provides a comprehensive technical overview of the journey of Erythrina alkaloids in research, from their initial discovery to their current status as important tools in neuroscience and drug discovery.
I. The Dawn of a New Class of Alkaloids: Early Isolation and Structural Puzzles (1930s-1950s)
The story of Erythrina alkaloids begins with the observation of the curare-like paralytic effects of extracts from Erythrina species.[1] This intriguing biological activity spurred the interest of pioneering chemists to isolate the responsible bioactive principles.
The Pioneering Work of Karl Folkers
In the late 1930s and early 1940s, the American biochemist Karl Folkers and his colleague Frank Koniuszy at Merck Research Laboratories embarked on a systematic investigation of Erythrina seeds. Their work led to the isolation and initial characterization of several key Erythrina alkaloids, including erysodine, erysopine, erysocine, and erysovine in 1940.[2]
Classical Isolation Methodology: A Glimpse into the Past
The isolation procedures of that era were arduous and relied on the fundamental principles of acid-base chemistry and differential solubility. A typical workflow would involve the following steps:
Experimental Protocol: Classical Alkaloid Extraction from Erythrina Seeds (c. 1940)
-
Grinding and Defatting: The seeds were finely ground and repeatedly extracted with a nonpolar solvent like petroleum ether to remove fatty oils, which are abundant in the seeds.
-
Acidic Extraction: The defatted material was then extracted with an acidified aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). This protonated the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as their corresponding salts.
-
Basification and Solvent Extraction: The acidic aqueous extract was then made alkaline with a base such as ammonia or sodium carbonate. This deprotonated the alkaloid salts, converting them back to their free base form, which are generally insoluble in water but soluble in organic solvents. The mixture was then repeatedly extracted with an immiscible organic solvent like ether or chloroform.
-
Purification: The crude alkaloid mixture obtained after evaporation of the organic solvent was a complex mixture of closely related compounds. Separation of individual alkaloids was a significant challenge and was often achieved through fractional crystallization of the free bases or their salts (e.g., picrates, hydrochlorides) from different solvents.
This classical approach, while effective, was often inefficient and required large quantities of starting material. The causality behind these choices lies in the fundamental chemical properties of alkaloids as organic bases.
Early Attempts at Structural Elucidation: The Era of Chemical Degradation
Before the advent of modern spectroscopic techniques, determining the structure of a complex natural product was a monumental task that relied on a combination of elemental analysis, functional group analysis, and, most importantly, chemical degradation.[3] This involved systematically breaking down the molecule into smaller, more easily identifiable fragments.
Key chemical degradation techniques used in the structural elucidation of alkaloids included:
-
Hofmann Exhaustive Methylation: This multi-step process involved treating the alkaloid with excess methyl iodide to form a quaternary ammonium salt, followed by elimination with a base like silver oxide. This reaction opened nitrogen-containing rings, and the structure of the resulting olefinic products provided clues about the carbon skeleton surrounding the nitrogen atom.
-
Emde Degradation: This method involved the reductive cleavage of quaternary ammonium salts, often using sodium amalgam, and was particularly useful for opening rings in tetrahydroquinolines and related systems.
-
Oxidative Degradation: Strong oxidizing agents like potassium permanganate or chromic acid were used to cleave double bonds and aromatic rings, yielding smaller carboxylic acids and other fragments that could be identified.
-
Zinc Dust Distillation: Heating the alkaloid with zinc dust could cause dehydrogenation and rearrangement to simpler, often known, aromatic or heterocyclic compounds, providing information about the fundamental ring system.
These methods, while powerful in the hands of skilled chemists, were destructive and often yielded ambiguous results, leading to tentative and sometimes incorrect structural proposals.
II. Unveiling the Molecular Architecture: The Spectroscopic Revolution
The mid-20th century witnessed a revolution in analytical chemistry with the development of spectroscopic techniques. These non-destructive methods allowed chemists to probe the molecular structure of compounds with unprecedented detail and accuracy, rendering the laborious chemical degradation methods largely obsolete for routine structure determination.
A Modern Workflow for Structural Elucidation
The process of determining the structure of a novel Erythrina alkaloid today is a systematic workflow that integrates multiple analytical techniques.[4]
A Case Study: Spectroscopic Analysis of Erythraline
Let's consider the structural elucidation of erythraline, a representative dienoid Erythrina alkaloid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its molecular formula (for erythraline, C₁₈H₁₉NO₃).[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals for erythraline would include those for aromatic protons, olefinic protons, methoxy groups, and protons on the tetracyclic core.
-
¹³C NMR and DEPT Spectroscopy: The carbon-13 NMR spectrum shows the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals based on their attached protons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems identified in the COSY spectrum and for identifying quaternary carbons.[6]
-
By piecing together the information from these experiments, the complete planar structure and relative stereochemistry of the alkaloid can be determined. The absolute stereochemistry is often confirmed by X-ray crystallography of a suitable crystal or by comparison of circular dichroism (CD) data with known compounds.
III. The Art and Science of Chemical Synthesis
The complex, polycyclic, and stereochemically rich structure of Erythrina alkaloids has made them attractive and challenging targets for total synthesis. Synthetic chemists have devised numerous elegant strategies to construct the erythrinan skeleton, with many of these efforts contributing to the development of new synthetic methodologies.
Key Synthetic Strategies
Several key bond formations and ring closures have been employed in the synthesis of the erythrinan core. Some of the most notable approaches include:
-
Pictet-Spengler Reaction: This reaction, which forms a tetrahydroisoquinoline ring from a β-arylethylamine and an aldehyde or ketone, has been used to construct the C and D rings of the erythrinan skeleton.[7]
-
Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction has been utilized to form the A and B rings, often with excellent stereocontrol.[7]
-
Radical Cyclizations: Intramolecular radical cyclizations have been employed to forge key C-C bonds in the construction of the tetracyclic system.
-
Intramolecular Aldol Condensation: This reaction has been used to close the A ring of the erythrinan skeleton.[7]
Experimental Protocol: A Representative Synthetic Step
The following is a representative procedure for a key step in the synthesis of (±)-3-demethoxyerythratidinone, illustrating a base-mediated aldol condensation to form the A ring.[7]
Step: Intramolecular Aldol Condensation
To a solution of the precursor ketone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) is added a base, for example, potassium tert-butoxide (1.1 equivalents), at a low temperature (e.g., -78 °C). The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to allow for enolate formation and subsequent intramolecular cyclization. The reaction is then quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the tetracyclic product.
IV. Nature's Blueprint: The Biosynthetic Pathway
The biosynthesis of Erythrina alkaloids has been a subject of considerable investigation, with early proposals by Derek Barton and subsequent revisions by Meinhart Zenk.[1] These alkaloids are derived from the amino acid tyrosine.
The currently accepted biosynthetic pathway involves the following key steps:[7]
-
Formation of (S)-Norreticuline: The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, derived from two molecules of tyrosine, to form (S)-norcoclaurine, which is then converted to (S)-norreticuline.
-
Oxidative Phenol Coupling: (S)-Norreticuline undergoes an intramolecular oxidative phenol coupling to form a dienone intermediate. This is a critical step in the formation of the spirocyclic system and is likely catalyzed by a cytochrome P450 enzyme.[8]
-
Rearrangement and Reduction: The dienone intermediate undergoes a series of rearrangements and reductions to form the key intermediate, erysodienone.
-
Further Transformations: Erysodienone then serves as a common precursor for the various classes of Erythrina alkaloids (dienoid, alkenoid, etc.) through a series of enzymatic oxidations, reductions, and methylations.
V. Pharmacological Landscape: Targeting Nicotinic Acetylcholine Receptors
The curare-like activity that first drew attention to Erythrina plants is now understood to be due to the interaction of their alkaloids with nicotinic acetylcholine receptors (nAChRs).[9] Many Erythrina alkaloids are potent competitive antagonists of neuronal nAChRs, particularly the α4β2 subtype, which is abundant in the central nervous system.[10]
Mechanism of Action
Erythrina alkaloids bind to the same site on the nAChR as the endogenous neurotransmitter acetylcholine. However, instead of activating the receptor, they block it, preventing the influx of ions and subsequent neuronal depolarization. This antagonist activity at nAChRs is thought to be responsible for many of the observed pharmacological effects of these alkaloids, including their anxiolytic, anticonvulsant, and sedative properties.[11]
Structure-Activity Relationships and Receptor Subtype Selectivity
The affinity and selectivity of Erythrina alkaloids for different nAChR subtypes are influenced by their specific structural features. The table below summarizes the binding affinities of several representative Erythrina alkaloids for various nAChR subtypes.
| Alkaloid | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Erysodine | α4β2 | 50 | [10] |
| Dihydro-β-erythroidine | α4β2 | 110 | [12] |
| Erythraline | α4β2 | ~1000 | [10] |
| Erysopine | α4β2 | >1000 | [10] |
| Erysotrine | α4β2 | >1000 | [10] |
Note: Kᵢ values can vary depending on the experimental conditions and assay used.
The data suggest that the substitution pattern on the aromatic D-ring and the stereochemistry of the tetracyclic core play crucial roles in determining the binding affinity and selectivity for different nAChR subtypes. This has significant implications for the development of new therapeutic agents targeting these receptors for the treatment of neurological and psychiatric disorders.
Conclusion
The history of Erythrina alkaloids in research is a rich narrative of scientific discovery and technological advancement. From the early, painstaking efforts of isolation and structural elucidation to the sophisticated synthetic and pharmacological studies of today, these complex natural products have continuously provided challenges and inspiration to the scientific community. As our understanding of the nervous system deepens, the unique ability of Erythrina alkaloids to selectively modulate nicotinic acetylcholine receptors ensures their continued relevance as valuable research tools and potential leads for the development of new medicines.
References
-
Folkers, K., & Koniuszy, F. (1940). Erythrina Alkaloids. IX. Isolation and Characterization of Erysodine, Erysopine, Erysocine and Erysovine. Journal of the American Chemical Society, 62(7), 1677–1683. [Link]
-
García-Beltrán, O., & Moreno-Palacios, M. (2015). Erythrina alkaloids: Recent advances in their synthesis, isolation and pharmacology. In Alkaloids: Chemistry, Biology, Ecology, and Applications (pp. 107-143). Nova Science Publishers. [Link]
-
Wikipedia contributors. (2023). Erythrina alkaloids. In Wikipedia, The Free Encyclopedia. [Link]
-
Soti, F., Guss, J. M., & Stevens, T. R. (2019). Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. Organic Letters, 21(11), 4356–4359. [Link]
-
Folkers, K., & Koniuszy, F. (1940). Erythrina Alkaloids. VII. Isolation and Characterization of the New Alkaloids, Erythraline and Erythratine. Journal of the American Chemical Society, 62(7), 1673–1677. [Link]
-
Tietze, L. F., & Düfert, M. A. (2009). Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process. Organic Letters, 11(22), 5242–5245. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Alkaloids: General methods of structural determination of alkaloids. [Link]
-
Della-Toss, T., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 689753. [Link]
-
Nikolova, Y., & Yordanov, Y. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1450. [Link]
-
PubChem. (n.d.). Erysotrine. In PubChem Compound Database. [Link]
-
Faria, J. V., et al. (2014). Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells. PLoS ONE, 9(11), e112942. [Link]
-
Padwa, A., et al. (2009). Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors. The Journal of Organic Chemistry, 74(15), 5528–5536. [Link]
-
Canesi, S., et al. (2014). Synthesis of the Erythrina Alkaloid Erysotramidine. The Journal of Organic Chemistry, 79(18), 8481–8485. [Link]
-
Sgarbi, M. B. M., et al. (2019). The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies. Phytotherapy Research, 33(5), 1295–1308. [Link]
-
Barton, D. H. R., et al. (1968). Phenol oxidation and biosynthesis. Part XVIII. The structure and biosynthesis of Erythrina alkaloids. Journal of the Chemical Society C: Organic, 1529-1537. [Link]
-
Guaratini, T., et al. (2014). In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna. BMC Complementary and Alternative Medicine, 14, 61. [Link]
-
Salem, A. M., et al. (2023). Erythrina Alkaloids: An Updated Review with Neurological Perspective. Archives of Pharmaceutical Sciences Ain Shams University, 7(1), 171-199. [Link]
-
Grokipedia. (n.d.). Erysodienone. [Link]
-
Iturriaga-Vásquez, P., et al. (2010). Effects of Erythrina alkaloids on the function and radioligand binding of α4β2 nicotinic acetylcholine receptors. Neuropharmacology, 59(6), 466–474. [Link]
-
Centurion University. (n.d.). Alkaloids: General structure elucidation. [Link]
-
Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]
-
D’Mello, J. P. F. (2000). Erythrin Alkaloids. In Handbook of Plant and Fungal Toxicants (pp. 29-40). CRC Press. [Link]
-
Solomon, E. I., et al. (2018). Dioxygen Activation by Nonheme Diiron Enzymes: Diverse Dioxygen Adducts, High-Valent Intermediates, and Related Model Complexes. Chemical Reviews, 118(5), 2544–2625. [Link]
-
PubChem. (n.d.). beta-ERYTHROIDINE. In PubChem Compound Database. [Link]
-
Guaratini, T., et al. (2014). In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna. BMC Complementary and Alternative Medicine, 14(61). [Link]
-
Wu, J., et al. (2020). Erythrina alkaloids from stems of Erythrina corallodendron. Chinese Journal of Natural Medicines, 18(8), 623-630. [Link]
-
Zhuravlev, A. V., et al. (2020). Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of Catalytic Action. Toxins, 12(5), 313. [Link]
-
Li, S. (2020). Cytochrome P450 enzymes in fungal natural product biosynthesis. Natural Product Reports, 37(7), 899-917. [Link]
-
Siddiqui, M. R., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1648. [Link]
-
Maharaja College, Ara. (2021). NATURAL PRODUCTS CHEMISTRY Alkaloids General methods of structural elucidation of Alkaloids. [Link]
-
Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Bream, J. B., et al. (2022). Total Synthesis via Biomimetic Late-stage Heterocyclization, Assignment of the Relative Configuration and Biological Evaluation of the Nitraria Alkaloid (±)-Nitrabirine. ChemRxiv. [Link]
-
Zour, O., et al. (2005). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. The Journal of Neuroscience, 25(40), 9137–9145. [Link]
-
Oxford Instruments. (n.d.). Differentiating Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Teufel, R., et al. (2013). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Biochemistry, 52(35), 5912–5930. [Link]
-
Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. [Link]
Sources
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Erythrina alkaloids. Part 6. Isolation and characterisation of alkaloids from Erythrina berteroana seeds and leaves: formation of oxoerythroidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A new Erythrinan alkaloid from the seed of Erythrina addisoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of Erythrina alkaloid analogues as neuronal nicotinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to the Stereospecific Synthesis of Dihydro-β-erythroidine (DHβE) Enantiomers
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the stereospecific synthesis of dihydro-β-erythroidine (DHβE) enantiomers. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into this complex synthetic challenge.
Executive Summary: The Significance of Stereospecific DHβE Synthesis
Dihydro-β-erythroidine (DHβE) is a naturally occurring tetracyclic spiroamine belonging to the diverse family of Erythrina alkaloids.[1][2] Its significance in neuroscience and pharmacology is anchored in its role as a potent and selective competitive antagonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3] This specific antagonism imparts a range of therapeutic potentials, including antidepressant-like effects and utility as a muscle relaxant for spastic disorders and Parkinson's disease.[1][4] The complex, three-dimensional architecture of DHβE, particularly its stereocenters, is critical for its biological activity. Therefore, access to enantiomerically pure forms of DHβE is paramount for pharmacological studies and the development of new therapeutics. This guide details the first enantioselective total synthesis of (+)-DHβE, providing a blueprint for accessing this important molecule and its unnatural enantiomer.
Pharmacological Profile of DHβE
DHβE's value as a pharmacological tool stems from its selectivity for α4-containing nAChRs. Its inhibitory potency varies across different receptor subtypes, highlighting the importance of a well-defined structure-activity relationship.
| nAChR Subtype | IC₅₀ (μM) |
| α4β2 | 0.37 |
| α4β4 | 0.19 |
| α3β2 | 0.41 |
| α2β2 | 1.3 |
| α2β4 | 2.3 |
| α3β4 | 23.1 |
| Table 1: Inhibitory potency (IC₅₀) of DHβE at various rat neuronal nAChR subtypes. Data sourced from commercial suppliers and foundational pharmacology studies.[5][6][7] |
While the natural (+)-enantiomer is well-characterized, the synthesis of the unnatural (-)-enantiomer opens the door to comparative studies that can further elucidate the stereochemical requirements for receptor binding and antagonism.
Retrosynthetic Strategy: A Roadmap to (+)-DHβE
The first enantioselective total synthesis of (+)-DHβE, accomplished in 13 steps, relies on a convergent and highly strategic approach.[1][4][8] The retrosynthetic analysis reveals a plan to assemble the complex tetracyclic core by strategically forming each ring.
Caption: Retrosynthetic analysis of (+)-DHβE.
The core strategic decisions are:
-
Late-Stage D-Ring Lactonization: The strained lactone D-ring is installed at the end of the synthesis, avoiding the need to carry a reactive and potentially labile moiety through multiple steps.[1]
-
C-Ring Spirocyclization: A Dieckmann condensation followed by reductive amination is employed to construct the crucial spiroamine C-ring.[1]
-
A/B Ring Assembly: The A and B rings are formed from a key intermediate using a combination of asymmetric allylation and ring-closing metathesis (RCM).[1]
-
Initial Stereocontrol: The foundational stereocenter at the C5 position is set at the very beginning of the synthesis using a powerful palladium-catalyzed Tsuji-Trost Asymmetric Allylic Alkylation (AAA). This decision is critical as it dictates the absolute stereochemistry of the final molecule.[1]
The Keystone: Asymmetric Allylic Alkylation (AAA) for Stereocontrol
The entire stereochemical outcome of the synthesis hinges on the first key transformation: the palladium-catalyzed Tsuji-Trost AAA of a commercially available prolinone.[1] This reaction creates the α-tertiary-amine stereocenter with high enantioselectivity.
Causality Behind the Choice of Reaction
The selection of the Tsuji-Trost AAA is a prime example of strategic chemical design. Creating a quaternary stereocenter, particularly one adjacent to a nitrogen atom, is a non-trivial challenge. The Pd-catalyzed AAA is one of the most reliable and well-understood methods for achieving this. The reaction proceeds through a π-allylpalladium intermediate, and by employing a chiral phosphine ligand, the nucleophilic attack of the enolate can be directed to one face of the allyl moiety, thus inducing asymmetry.
Catalytic Cycle of the Tsuji-Trost AAA
The mechanism involves several key steps, with the chiral ligand influencing the spatial arrangement of the complex to favor one enantiomeric product.
Caption: Catalytic cycle for the Tsuji-Trost AAA.
"Soft" nucleophiles, like the enolate used here, typically attack the allyl group directly in an "outer-sphere" mechanism. The chiral ligand (L*) creates a sterically and electronically biased environment that dictates which terminus of the π-allyl intermediate is attacked and from which face, leading to high enantioselectivity.[9][10][11]
Detailed Experimental Protocol: Synthesis of Allyl Prolinone (6)
This protocol is a self-validating system. Successful execution should yield a product with the reported characteristics, confirming the establishment of the crucial stereocenter.
Materials:
-
Prolinone (7)
-
Allyl acetate (8)
-
Allylpalladium chloride dimer [(η³-C₃H₅)PdCl]₂
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (Ligand 9)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
To an oven-dried flask under an argon atmosphere, add prolinone (7) (1.0 eq), potassium carbonate (2.0 eq), and toluene.
-
In a separate flask, prepare the catalyst by dissolving the allylpalladium chloride dimer (0.01 eq) and Ligand 9 (0.022 eq) in toluene. Stir for 15 minutes at room temperature.
-
Add the catalyst solution to the reaction mixture.
-
Add allyl acetate (8) (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allyl prolinone (6).
Expected Outcome:
-
Yield: ~87%
-
Enantiomeric Excess (ee): ~95%
-
Optical Rotation: Specific rotation values should be consistent with the literature for the desired enantiomer.
Assembly of the Tetracyclic Core and Final Lactonization
With the key stereocenter installed, the synthesis proceeds through a series of robust and well-established transformations to build the remaining rings.
A/B-Ring Formation via RCM and Asymmetric Allylation
The allyl prolinone (6) is elaborated through a sequence involving dihydroxylation and oxidative cleavage to an unstable aldehyde, which is protected as a dimethyl acetal.[1] This intermediate undergoes further transformations, including an asymmetric allylation to install the C2-C3 bond and a subsequent Ring-Closing Metathesis (RCM) to furnish the A-ring, resulting in the bicyclic ester (15).[1]
C-Ring Spirocyclization via Dieckmann Condensation
The construction of the pivotal spirocyclic C-ring is achieved through a Dieckmann condensation of the bicyclic ester (15), followed by reductive amination. This sequence efficiently generates the characteristic spiroamine scaffold of the Erythrina alkaloids.[1]
D-Ring Closure: The Final Step
The synthesis culminates in a palladium-catalyzed enolate coupling-lactonization. This final step constructs the D-ring and completes the tetracyclic framework of (+)-dihydro-β-erythroidine.[1]
Caption: Forward synthesis workflow from the key intermediate.
Accessing the Unnatural Enantiomer: (-)-Dihydro-β-erythroidine
The synthesis of the unnatural (-)-enantiomer of DHβE has not been explicitly reported in a dedicated total synthesis. However, the principles of asymmetric catalysis provide a clear and reliable path to its formation. The beauty of the described synthetic route lies in its catalyst-controlled stereoselectivity.
Core Principle: By substituting the chiral ligand used in the initial Tsuji-Trost AAA with its corresponding enantiomer, the stereochemical outcome of the reaction will be inverted.
Proposed Modification: To synthesize (-)-DHβE, the protocol for the synthesis of allyl prolinone (6) would be modified by replacing (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (Ligand 9) with its enantiomer, (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine .
This single change at the outset of the synthesis would produce the enantiomeric allyl prolinone, which would then be carried through the same subsequent 12 steps to yield the final (-)-DHβE product. This highlights the efficiency and power of asymmetric catalysis in accessing either enantiomer of a complex target from common starting materials.
Challenges and Field-Proven Insights
The synthesis of complex natural products like DHβE is not without its challenges. Based on the reported procedures, researchers should be mindful of the following:
-
Stability of Intermediates: The aldehyde intermediate formed after the oxidative cleavage of the terminal olefin is noted to be unstable.[1] The immediate conversion to the dimethyl acetal is a critical step to prevent decomposition and ensure good yields.
-
Steric Hindrance: The synthesis involves transformations on sterically encumbered centers. For example, attempts to directly methenylate a ketone intermediate failed, necessitating a more nuanced multi-step approach.[1] This underscores the need to carefully select reagents that can overcome significant steric bulk.
-
Purification: Many of the intermediates in this multi-step synthesis require careful purification by flash column chromatography. Given the polarity and complexity of the nitrogen-containing molecules, meticulous selection of solvent systems and careful technique are required to achieve high purity.
-
Scalability: While the initial AAA reaction was performed on a multigram scale, scaling up a 13-step synthesis presents logistical challenges related to reagent cost, reaction volumes, and consistent purification. Each step would require re-optimization for a large-scale campaign.
Conclusion
The enantioselective total synthesis of (+)-dihydro-β-erythroidine represents a significant achievement in the field of natural product synthesis. It provides a robust and reliable route to a pharmacologically important molecule and, by extension, its unnatural enantiomer. The strategic use of a catalyst-controlled asymmetric allylic alkylation to set the key stereocenter is a testament to the power of modern synthetic methods. This guide provides the technical details and underlying scientific rationale to enable researchers to replicate this synthesis, build upon its findings, and explore the rich pharmacology of the Erythrina alkaloids. The intermediates generated through this synthesis also serve as versatile platforms for creating novel DHβE analogues, paving the way for the discovery of new therapeutics targeting the nicotinic acetylcholine receptor system.[1]
References
-
Clementson, S., Jessing, M., Pedersen, H., Vital, P., & Kristensen, J. L. (2019). Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. Journal of the American Chemical Society, 141(22), 8783–8786. [Link]
-
Yu, R., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology, 176(13), 2212-2226. [Link]
-
Jepsen, T. H., et al. (2014). Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(7), 766–770. [Link]
-
Clementson, S., et al. (2019). Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. PubMed, 31122014. [Link]
-
He, Y., & Funk, R. L. (2006). Total syntheses of (+/-)-beta-erythroidine and (+/-)-8-oxo-beta-erythroidine by an intramolecular Diels-Alder cycloaddition of a 2-amidoacrolein. Organic Letters, 8(17), 3689-92. [Link]
-
Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
-
Trost, B. M. (2014). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PubMed Central, PMC4203873. [Link]
-
Fukumoto, H., et al. (2006). Total synthesis of (+)-beta-erythroidine. Angewandte Chemie International Edition in English, 45(17), 2731-4. [Link]
-
GSRS. DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE. [Link]
-
Sheng, T., et al. (2024). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. PubMed, 38980976. [Link]
-
NROChemistry. Tsuji-Trost Allylation. [Link]
-
Lund University. Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. [Link]
-
Dong Group. Chiral Ligand Design. (2014). [Link]
-
YouTube. Tsuji-Trost Allylation. (2022). [Link]
-
YouTube. Tsuji-Trost Allylation/Stereochemistry/CSIR 2020/Problem Solved/ChemOrgChem. (2023). [Link]
-
Wikipedia. Tsuji–Trost reaction. [Link]
-
Wikipedia. Erythrina alkaloids. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total syntheses of (+/-)-beta-erythroidine and (+/-)-8-oxo-beta-erythroidine by an intramolecular Diels-Alder cycloaddition of a 2-amidoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 11. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
binding affinity of DHβE for α4β2 nAChRs
An In-Depth Technical Guide to the Binding Affinity of Dihydro-β-erythroidine (DHβE) for α4β2 Nicotinic Acetylcholine Receptors
Executive Summary
This technical guide provides a comprehensive examination of the binding affinity of Dihydro-β-erythroidine (DHβE), a potent competitive antagonist, for the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is the most abundant nicotinic receptor subtype in the human brain, playing critical roles in cognitive function, reward pathways, and the pathophysiology of nicotine addiction.[1][2][3] DHβE serves as an invaluable pharmacological tool for dissecting these roles.[4][5] This document delves into the structural and functional nuances of the α4β2 receptor, particularly the influence of subunit stoichiometry on ligand affinity. We present a synthesis of quantitative binding data, detail the gold-standard methodologies for its determination—including radioligand binding and functional assays—and explore the molecular determinants of the DHβE-receptor interaction. The guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical ligand-receptor system.
The α4β2 Nicotinic Acetylcholine Receptor: A Complex Therapeutic Target
Central Role in Neuromodulation
The α4β2 nAChRs are ligand-gated ion channels widely expressed throughout the central nervous system (CNS).[1] They are integral to synaptic transmission and modulate the release of numerous neurotransmitters, thereby influencing critical brain functions such as learning, memory, attention, and mood.[1][2] Their involvement in dopamine release within the mesolimbic pathway makes them a primary target in the mechanisms of nicotine dependence and addiction.[6] Furthermore, mutations in the genes encoding the α4 or β2 subunits are linked to neurological disorders like autosomal dominant nocturnal frontal lobe epilepsy.
Structural Architecture
Like all nAChRs, the α4β2 receptor is a heteropentamer, comprising five protein subunits arranged symmetrically around a central ion-conducting pore.[1][7] The extracellular domain (ECD) of each subunit contributes to the formation of the ligand-binding sites, while the transmembrane domains (TMDs) form the channel pore itself.[1][5] The binding sites for acetylcholine and competitive ligands like nicotine and DHβE are located at the interface between adjacent subunits in the ECD.
The Critical Influence of Subunit Stoichiometry
A key feature complicating the study of α4β2 nAChRs is their ability to assemble in two primary functional stoichiometries: (α4)₂(β2)₃ and (α4)₃(β2)₂.[2][8] These stoichiometries are not functionally equivalent and exhibit distinct pharmacological profiles:
-
(α4)₂(β2)₃ Stoichiometry: This form assembles two α4-β2 agonist binding sites and displays a high sensitivity to agonists like acetylcholine and nicotine.[8]
-
(α4)₃(β2)₂ Stoichiometry: This form also assembles two α4-β2 binding sites but has a different subunit arrangement, resulting in a low sensitivity to agonists.[8][9]
The relative expression levels of α4 and β2 subunits within a cell can bias the formation of one stoichiometry over the other.[2][8] This phenomenon is of paramount importance, as the functional and pharmacological data for any α4β2-targeting compound must be interpreted in the context of the receptor stoichiometry being investigated.
Dihydro-β-erythroidine (DHβE): A Prototypical Competitive Antagonist
DHβE is a natural alkaloid isolated from plants of the Erythrina genus.[4] It is a well-established, potent, and selective competitive antagonist of neuronal nAChRs, with a particular preference for the α4β2 subtype.[4]
Its mechanism of action is to directly compete with acetylcholine and other agonists for the orthosteric binding site.[4] By occupying this site, DHβE stabilizes the receptor in a closed, non-conducting conformational state, thereby preventing channel opening and ion flux.[5][10] Molecular dynamics simulations have provided insight into this process, suggesting that DHβE binding induces conformational changes that lead to the closure of the ion pore gate within the transmembrane domain.[5][11] This blockade of receptor function makes DHβE a powerful tool for in vitro and in vivo studies aimed at understanding the physiological roles of α4β2 nAChRs.[5][12]
Quantitative Analysis of DHβE Binding Affinity
The affinity of DHβE for the α4β2 nAChR is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of DHβE required to inhibit 50% of a specific response, such as radioligand binding or agonist-induced channel activation.
| Parameter | Value (µM) | Receptor Subtype | Assay Type | Source |
| IC₅₀ | 0.20 ± 0.03 | α4β2 | Functional (Electrophysiology) | [13] |
| IC₅₀ | 0.37 | α4β2 | Not Specified | |
| Kᵢ | 0.82 | α4β2 | Radioligand Binding ([³H]epibatidine) | [4] |
Note: Binding affinity values can vary between studies due to differences in experimental conditions, such as the specific radioligand used, tissue/cell preparation, and buffer composition.
Methodologies for Determining Binding Affinity
Accurate determination of binding affinity requires robust and well-validated methodologies. The choice of assay depends on whether the goal is to measure direct binding to the receptor or the functional consequence of that binding.
Radioligand Competition Binding Assays: The Gold Standard
This technique directly measures the ability of an unlabeled compound (the "competitor," e.g., DHβE) to displace a labeled compound (the "radioligand") from the receptor. It is the most direct method for determining the binding affinity (Kᵢ) of an unlabeled ligand.
Causality Behind Experimental Choices:
-
Receptor Source: While native tissue (e.g., rat brain homogenates) can be used, heterologous expression systems, such as Human Embryonic Kidney (HEK) 293 cells transfected with α4 and β2 subunit cDNAs, are preferred.[14][15] This approach ensures that the binding observed is specific to the α4β2 subtype, eliminating confounding interactions with other nAChR subtypes present in native tissue.[15]
-
Radioligand Selection: A high-affinity radioligand is crucial for a sensitive assay. For α4β2 nAChRs, [³H]epibatidine, [¹²⁵I]-epibatidine, and [³H]cytisine are commonly employed due to their high affinity and commercial availability.[3][4][14]
-
Assay Validation: A critical prerequisite is to first perform saturation binding experiments with the radioligand alone. This determines its equilibrium dissociation constant (Kᴅ) and the total receptor density (Bₘₐₓ) in the membrane preparation, both of which are essential for accurate Kᵢ calculation.
This protocol is a synthesized example based on established methodologies.[14][15]
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human α4β2 nAChRs. Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at high speed (e.g., 35,000 x g) for 10-15 minutes at 4°C.[15] Wash the resulting membrane pellet twice by resuspension and recentrifugation to remove endogenous inhibitors. Finally, resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation (typically 50-200 µg protein per well), a fixed concentration of [³H]epibatidine (e.g., 250-500 pM, approximately its Kᴅ), and a range of concentrations of DHβE (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Determination of Non-Specific Binding: In a parallel set of tubes, add a high concentration of a known nAChR ligand (e.g., 10-300 µM nicotine) to saturate all specific binding sites.[15] The radioactivity measured in these tubes represents non-specific binding.
-
Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium. For high-affinity ligands, this can range from 2-4 hours at room temperature or 120 minutes at 4°C.[3][15]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[14] Wash the filters quickly with ice-cold buffer to remove any trapped free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the DHβE concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays: Correlating Binding with Inhibition
Functional assays measure the ability of an antagonist to inhibit the ion channel function elicited by an agonist. This provides crucial validation that the binding event translates into a physiological blockade.
Methodology Overview:
-
Two-Electrode Voltage Clamp (TEVC): This classic electrophysiological technique is performed using Xenopus laevis oocytes injected with the cRNAs for the α4 and β2 subunits.[13] A voltage is clamped across the oocyte membrane, and the ionic current flowing through the nAChRs is measured upon application of an agonist like acetylcholine. To determine the IC₅₀ of DHβE, concentration-response curves are generated by pre-incubating the oocytes with varying concentrations of DHβE before co-application with a fixed, effective concentration (e.g., EC₅₀) of the agonist.[13] The reduction in the agonist-induced current indicates the level of antagonism.
-
Automated Electrophysiology: High-throughput systems (e.g., patch-clamp on a chip) allow for rapid functional screening using cell lines stably expressing the α4β2 receptor.[13] These platforms automate the process of cell patching, solution exchange, and data acquisition, enabling the efficient determination of IC₅₀ values for a large number of compounds.
Molecular Determinants of DHβE Binding
The unique tetracyclic spiroamine scaffold of DHβE is central to its high-affinity binding.[4] While high-resolution crystal structures of DHβE bound directly to the human α4β2 receptor are not yet available, significant insights have been gained from X-ray crystallography of DHβE in complex with the homologous acetylcholine-binding protein (AChBP) and from molecular modeling studies.[4][10]
These studies have identified two key pharmacophoric elements responsible for the interaction:
-
The Protonated Amine: The tertiary amine in the B/C ring system is protonated at physiological pH and forms a crucial hydrogen bond with a backbone carbonyl group of a tryptophan residue in the principal binding face (the α4 subunit).[4]
-
The Methoxy Group: The methoxy group on the A ring interacts with the binding pocket, potentially via a hydrogen bond with a tightly bound water molecule, contributing to the ligand's specific orientation and affinity.[4]
These interactions anchor DHβE within the orthosteric binding site, preventing the conformational changes necessary for channel activation.
Implications for Research and Drug Development
A thorough understanding of DHβE's binding affinity for α4β2 nAChRs is foundational for neuroscience research and CNS drug discovery.
-
As a Research Tool: DHβE remains a cornerstone antagonist for isolating and characterizing the physiological and behavioral effects mediated by α4β2 nAChRs, from cellular-level neurotransmitter release to complex in vivo behaviors like nicotine self-administration.[16]
-
In Drug Development: While DHβE itself has limitations as a therapeutic, its scaffold and binding mode serve as a template for the rational design of novel α4β2 nAChR antagonists.[4] Given the implication of nAChR antagonists in potential treatments for depression and addiction, the development of subtype-selective ligands with improved pharmacokinetic profiles is an active area of research.[4][6]
By employing the robust methodologies detailed in this guide, researchers can accurately characterize the affinity of new chemical entities, benchmark them against standards like DHβE, and ultimately advance the development of next-generation therapeutics targeting the α4β2 nicotinic receptor.
References
-
Evidence for two levels of DHbE inhibition of a4b2. The... - ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC. Available at: [Link]
-
Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed. Available at: [Link]
-
Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Available at: [Link]
-
α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - NIH. Available at: [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. Available at: [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available at: [Link]
-
Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior - MDPI. Available at: [Link]
-
Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC. Available at: [Link]
-
Binding mode of DHβE in the orthosteric binding site of α4β2 nAChR. (a)... - ResearchGate. Available at: [Link]
-
Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? | ResearchGate. Available at: [Link]
-
Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed Central. Available at: [Link]
-
The (α4)3(β2)2 Stoichiometry of the Nicotinic Acetylcholine Receptor Predominates in the Rat Motor Cortex - PMC. Available at: [Link]
-
In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. Available at: [Link]
-
Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PubMed Central. Available at: [Link]
-
Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor | Journal of the American Chemical Society. Available at: [Link]
-
Alternate Stoichiometries of α4β2 Nicotinic Acetylcholine Receptors - ScienceDirect. Available at: [Link]
Sources
- 1. Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor | bioRxiv [biorxiv.org]
- 2. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The (α4)3(β2)2 Stoichiometry of the Nicotinic Acetylcholine Receptor Predominates in the Rat Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydro-β-erythroidine (DHβE) Hydrobromide for Advanced Research
Prepared by a Senior Application Scientist
Executive Summary
Dihydro-β-erythroidine hydrobromide (DHβE HBr) is a potent, selective, and competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable preference for α4-containing subtypes such as α4β2. As a naturally derived Erythrina alkaloid, it has become an indispensable pharmacological tool for researchers in neuroscience, pharmacology, and drug development.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it valuable for both in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of nAChRs.[3] This guide provides a comprehensive overview of the essential physical, chemical, and pharmacological properties of DHβE hydrobromide, supplemented with field-proven protocols and handling instructions to ensure its effective and safe use in a research setting.
Introduction: A Spiroamine Alkaloid as a Key to Nicotinic Receptor Function
The Erythrina genus of plants produces a unique class of tetracyclic spiroamine alkaloids, among which Dihydro-β-erythroidine (DHβE) is a prominent member.[1][2] Its hydrobromide salt is the common form used in research due to its stability and solubility. The primary scientific value of DHβE hydrobromide lies in its function as a competitive antagonist at neuronal nAChRs.[4] These receptors are ligand-gated ion channels crucial for synaptic transmission, neuronal plasticity, and cognitive functions. Dysregulation of nAChR signaling is implicated in numerous neurological disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and certain forms of epilepsy.
DHβE's selectivity for α4β2 and α4β4 subtypes over other nAChR subtypes allows researchers to dissect the specific contributions of these receptor populations to complex neurobiological processes.[4] This technical guide serves as a centralized resource for professionals, detailing the fundamental properties and practical methodologies required to leverage DHβE hydrobromide as a precise tool in neuroscience research.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of reproducible and reliable experimentation. The key physicochemical data for DHβE hydrobromide are summarized below.
Key Identification and Physical Data
The following table consolidates the essential properties of DHβE hydrobromide.
| Property | Value | Source(s) |
| Chemical Name | (2S,13bS)-2-Methoxy-2,3,5,6,8,9,10,13-octahydro-1H,12H-benzo[i]pyrano[3,4-g]indolizin-12-one hydrobromide | [3][5] |
| Common Name | Dihydro-β-erythroidine hydrobromide; DHβE HBr | [4] |
| CAS Number | 29734-68-7 | [3][4][5][6] |
| Molecular Formula | C₁₆H₂₁NO₃·HBr | [3][4] |
| Molecular Weight | 356.26 g/mol | [3][4] |
| Appearance | White solid | [4][5] |
| Purity (Typical) | ≥98% (by HPLC) | [3] |
| Melting Point | No definitive data available in public literature.[5] | [5] |
Solubility Profile
Accurate solution preparation is critical for dosing and experimental validity. The solubility of DHβE hydrobromide can vary slightly based on the purity and hydration state of the specific batch.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Practical Notes | Source(s) |
| Water | ≥ 35.63 | ≥ 100 | Readily soluble. For long-term storage of aqueous solutions, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth. | [3] |
| DMSO | ~8.91 | ~25 | To achieve maximum solubility, gentle warming to 37°C and/or brief sonication may be required. Hygroscopic DMSO can reduce solubility. | [3] |
Causality Note: The hydrobromide salt form significantly enhances the aqueous solubility of the parent alkaloid, which is a tertiary amine. This is a deliberate choice in its formulation for research, as it facilitates the preparation of physiological buffers for in vitro assays and parenteral formulations for in vivo studies.
Stability and Storage
Proper storage is essential to maintain the integrity and activity of the compound.
-
Solid Form: The compound should be stored desiccated at room temperature.[3][4] Protect from light and moisture to prevent degradation.
-
Stock Solutions: For optimal stability, prepare stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them sealed.
-
DMSO Stocks: Can be stored at -20°C for several months or at -80°C for up to six months.
-
Aqueous Stocks: Long-term storage is not recommended. If necessary, store at -20°C for short periods (weeks).
-
Structural Features and Expected Spectroscopic Characteristics
While authenticated reference spectra for DHβE hydrobromide are not widely published, its well-defined structure allows for the prediction of its key spectroscopic features. This predictive analysis is a cornerstone of structural verification for any research batch.
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a singlet for the methoxy (-OCH₃) protons around 3.3-3.8 ppm, signals in the vinylic region (5.5-6.5 ppm) for the alkene protons, and a complex series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the tetracyclic core.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the lactone carbonyl carbon in the downfield region (170-180 ppm). Signals for the sp² carbons of the alkene and aromatic-like ring would appear between 100-150 ppm. The methoxy carbon would be observed around 55-60 ppm, with the remaining aliphatic carbons of the core appearing upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ is expected for the C=O stretch of the δ-lactone ring.[1] Additional key bands would include C=C stretching for the alkene around 1640-1680 cm⁻¹ , C-O stretching for the ether and ester functionalities in the 1050-1250 cm⁻¹ region, and C-N stretching for the tertiary amine.
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS) under positive ion mode, the expected molecular ion would correspond to the free base [M+H]⁺ at an m/z of approximately 276.16 , representing the protonated form of C₁₆H₂₁NO₃.
Pharmacology and Mechanism of Action
Competitive Antagonism at nAChRs
DHβE hydrobromide functions as a competitive antagonist .[4] This means it binds to the same site on the nAChR as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it physically blocks ACh from binding and inducing the conformational change that opens the ion channel. This action is reversible and can be overcome by increasing the concentration of the agonist.
Receptor Subtype Selectivity
The utility of DHβE hydrobromide is greatly enhanced by its selectivity for different nAChR subtypes. It is most potent at α4-containing receptors, making it an excellent tool for isolating the functions of these specific channels.
| nAChR Subtype | IC₅₀ (μM) | Potency Rank | Source(s) |
| α4β4 | 0.19 | 1 (Highest) | [4] |
| α4β2 | 0.37 | 2 | [4] |
| α3β2 | 0.41 | 3 | [4] |
| α2β2 | 1.3 | 4 | |
| α2β4 | 2.3 | 5 | |
| α3β4 | 23.1 | 6 (Lowest) |
Experimental Insight: This selectivity profile is critical. For instance, in a study on nicotine's rewarding effects, which are primarily mediated by α4β2 receptors in the ventral tegmental area (VTA), DHβE can be used to specifically block this effect while leaving other nAChR-mediated pathways (e.g., those involving α7 or α3β4 receptors) largely unaffected.
Experimental Protocols and Handling
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol ensures the preparation of a reliable, sterile stock solution for use in aqueous-based in vitro assays.
-
Pre-Experiment Checklist & Rationale:
-
Ensure the analytical balance is calibrated. (Trustworthiness: Accurate mass is the foundation of accurate concentration).
-
Use high-purity (e.g., Milli-Q) water. (Rationale: Prevents contamination with ions or organic matter that could interfere with the assay).
-
Have sterile microcentrifuge tubes and a 0.22 µm syringe filter ready. (Rationale: Ensures sterility and removes any particulates that did not dissolve).
-
-
Step-by-Step Methodology:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.56 mg of DHβE hydrobromide (MW = 356.26 g/mol ) directly into the tube.
-
Add 900 µL of high-purity water to the tube.
-
Vortex thoroughly for 30-60 seconds to dissolve the solid. If needed, gently warm the tube between your hands or in a 37°C water bath for a few minutes.
-
Once fully dissolved, add water to a final volume of 1.00 mL . This accounts for the volume displacement of the powder.
-
Using a sterile syringe, draw up the entire solution.
-
Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) to the syringe.
-
Dispense the solution through the filter into a new sterile tube. (Self-Validation: This step guarantees sterility, crucial for cell culture or oocyte experiments).
-
Label the tube clearly: "DHβE HBr, 10 mM in H₂O," with the date and your initials.
-
Aliquot into smaller, single-use volumes and store at -20°C.
-
Protocol 2: Representative Workflow for In Vitro Functional Assay
This diagram illustrates a typical workflow for characterizing the antagonist effect of DHβE on a specific nAChR subtype expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology.
Safety and Handling Precautions
DHβE hydrobromide is a potent neuroactive compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling the solid compound or its solutions.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[5]
-
Toxicity: The compound is known to be biologically active at low concentrations. In case of accidental exposure, wash the affected area thoroughly with water and seek medical advice. The intravenous LD50 in a rat is 8.9 mg/kg.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[5]
Conclusion
Dihydro-β-erythroidine hydrobromide is a cornerstone tool for the pharmacological interrogation of neuronal nicotinic acetylcholine receptors. Its well-characterized selectivity profile, combined with its utility in a range of experimental paradigms, provides researchers with a reliable method for dissecting the complex roles of α4-containing nAChRs in health and disease. Adherence to the proper handling, storage, and solution preparation protocols outlined in this guide will ensure the integrity of the compound and the generation of high-quality, reproducible data.
References
-
Pellissier, H., & Toupet, L. (2019). Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. Journal of the American Chemical Society, 141(22), 8783–8786. Available from: [Link]
-
Wu, J., Zhang, B. J., Xiao, W. N., Bao, M. F., & Cai, X. H. (2017). Alkaloids from the flower of Erythrina arborescens. RSC Advances, 7(85), 54085-54092. Available from: [Link]
-
PubChem. (n.d.). Dihydro-beta-erythroidine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Alborg University. (2018, July 3). Augmenting the antinociceptive effects of nicotinic acetylcholine receptor activity through lynx1 modulation. Retrieved January 24, 2026, from [Link]
-
Nissen, N. I., et al. (2018). Augmenting the antinociceptive effects of nicotinic acetylcholine receptor activity through lynx1 modulation. PLOS ONE, 13(7), e0199643. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkaloids from the flower of Erythrina arborescens - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10827C [pubs.rsc.org]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. 29734-68-7|(2S,13bS)-2-methoxy-2,3,5,6,8,9,10,13-octahydro-1h,12h-benzo[i]pyrano[3,4-g]indolizin-12-onehydrobromide|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Dihydro-β-erythroidine (DHβE) Hydrobromide for Injection
Introduction: Understanding Dihydro-β-erythroidine (DHβE) Hydrobromide
Dihydro-β-erythroidine (DHβE) hydrobromide is a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] As a member of the Erythrina alkaloids, DHβE exhibits moderate selectivity for the α4 subunit-containing nAChRs, such as α4β2 and α4β4, making it an invaluable tool in neuroscience research to probe the physiological and pathological roles of these specific receptor subtypes.[3][4][5] Its ability to be administered systemically and cross the blood-brain barrier allows for the investigation of central nAChR function in vivo.[2]
This guide provides a comprehensive overview and detailed protocols for the preparation of DHβE hydrobromide solutions for both in vitro and in vivo applications, with a focus on ensuring solution stability, sterility, and accurate concentration for reliable and reproducible experimental outcomes.
Mechanism of Action: Competitive Antagonism at nAChRs
DHβE exerts its pharmacological effects by binding to the acetylcholine binding site on nAChRs without activating the receptor. This competitive inhibition prevents the endogenous ligand, acetylcholine, or exogenous agonists like nicotine from binding and opening the ion channel, thereby blocking subsequent neuronal excitation.[2][6] The selectivity of DHβE for α4-containing receptors is a key experimental advantage, with reported IC50 values of 0.37 µM for α4β2 and 0.19 µM for α4β4 nAChRs.[2]
Caption: Workflow for preparing DHβE hydrobromide for in vivo injection.
Materials:
-
Prepared high-concentration DHβE hydrobromide stock solution (from Protocol 1)
-
Sterile 0.9% Sodium Chloride (NaCl) solution (physiological saline)
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Final Concentration: Based on the desired dose (e.g., in mg/kg) and the injection volume (e.g., in mL/kg), calculate the final concentration required for the injection solution. Example: For a 5.0 mg/kg dose and an injection volume of 1 mL/kg, the required concentration is 5.0 mg/mL.
-
Dilution: a. On the day of the experiment, thaw a single aliquot of the DHβE stock solution. b. In a sterile tube, add the required volume of sterile 0.9% saline. c. Using the C1V1 = C2V2 formula, calculate the volume of stock solution needed and add it to the saline. d. Vortex gently to mix thoroughly.
-
Final Sterilization and Quality Control: a. As a final aseptic measure, draw the diluted solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial or tube from which the injection syringes will be loaded. [1] b. Visually inspect the final solution for any precipitation or cloudiness. The solution should be clear and colorless.
-
Administration: Use the prepared solution promptly. Do not store diluted working solutions for long periods, as their stability is not guaranteed. [2]
Safety and Handling
While DHβE hydrobromide is not classified as a hazardous substance according to EC directives, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder and solutions.
-
Handling: Avoid creating dust when handling the solid form. Use a chemical fume hood for weighing and preparing concentrated stock solutions. * Storage of Solid: The solid compound should be stored desiccated at room temperature. [3][4]It is sensitive to heat and moisture. * Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. PubMed. [Link]
-
Dihydro-β-erythroidine hydrobromide (2349) by Tocris, Part of Bio-Techne. BenchSci. [Link]
-
Cryo-irradiation as a terminal method for the sterilization of drug aqueous solutions. PubMed. [Link]
-
Other Sterilization Methods | Infection Control. CDC. [Link]
-
Solubility for Dihydro-β-erythroidine hydrobromide. BenchSci. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing DHβE to Block Nicotine-Induced Locomotion in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of dihydro-β-erythroidine (DHβE) to block nicotine-induced locomotor activity in rats. This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies, ensuring a robust and reproducible experimental design.
Introduction: The Scientific Rationale
Nicotine, the primary psychoactive component of tobacco, exerts a complex array of effects on the central nervous system (CNS). One of its hallmark behavioral effects in rodents is a biphasic dose-dependent impact on locomotor activity. While high doses can initially cause locomotor depression, repeated administration of lower doses typically leads to hyperlocomotion[1][2]. This stimulant effect is a critical component in modeling the rewarding and addictive properties of nicotine.
The neurobiological underpinnings of nicotine-induced hyperlocomotion are primarily mediated by the mesolimbic dopamine system. Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the brain. The α4β2* subtype of nAChRs, prominently located on dopaminergic neurons in the ventral tegmental area (VTA), plays a crucial role in this process[3]. Activation of these receptors by nicotine increases the firing rate of dopaminergic neurons, leading to enhanced dopamine release in the nucleus accumbens (NAc), a key brain region involved in reward and motor control.
Dihydro-β-erythroidine (DHβE) is a potent and selective competitive antagonist of α4β2* nAChRs. By binding to these receptors, DHβE prevents nicotine from exerting its agonistic effects, thereby attenuating the downstream signaling cascade that leads to increased dopamine release and subsequent hyperlocomotion. This makes DHβE an invaluable pharmacological tool for dissecting the specific role of α4β2* nAChRs in nicotine's behavioral effects and for screening potential therapeutic agents for nicotine addiction.
Experimental Design and Core Concepts
A successful study investigating the blockade of nicotine-induced locomotion by DHβE hinges on a well-controlled experimental design. Key considerations include appropriate dosing of both compounds, a reliable method for assessing locomotor activity, and the inclusion of necessary control groups to ensure the specificity of the observed effects.
Drug Preparation and Administration
Causality Behind Experimental Choices: The choice of drug salt and vehicle is critical for ensuring solubility, stability, and biocompatibility. Nicotine is commonly used as a tartrate salt, and DHβE as a hydrobromide salt, both of which are readily soluble in sterile saline. Subcutaneous (s.c.) administration is a common and effective route for systemic delivery in rats, providing a balance between rapid absorption and sustained plasma levels. For more targeted investigations into the neural circuits involved, direct intracranial administration into specific brain regions like the VTA can be employed.
Table 1: Recommended Dosage and Administration for Systemic Delivery
| Compound | Salt Form | Vehicle | Route of Administration | Dose Range (mg/kg) |
| Nicotine | Hydrogen Tartrate | Sterile Saline (0.9% NaCl) | Subcutaneous (s.c.) | 0.1 - 0.6 |
| DHβE | Hydrobromide | Sterile Saline (0.9% NaCl) | Subcutaneous (s.c.) | 0.1 - 10 |
Note: Doses for nicotine are often expressed as the free base. Ensure you account for the molecular weight of the salt form when preparing solutions.
Assessment of Locomotor Activity: The Open-Field Test
Causality Behind Experimental Choices: The open-field test is a standard and validated method for assessing general locomotor activity and exploratory behavior in rodents[4]. The automated nature of modern open-field systems, using infrared beams or video tracking, provides objective and quantifiable data, minimizing observer bias. Key parameters to measure include total distance traveled, rearing frequency (a measure of exploratory behavior), and time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
Detailed Experimental Protocols
Protocol 1: Preparation of Nicotine and DHβE Solutions
Materials:
-
(-)-Nicotine hydrogen tartrate salt
-
Dihydro-β-erythroidine hydrobromide
-
Sterile 0.9% saline solution
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., 0.1M NaOH)
Procedure:
-
Calculate the required amount of drug: Based on the desired dose (mg/kg) and the average weight of the rats, calculate the total amount of nicotine tartrate or DHβE hydrobromide needed. Remember to account for the molecular weight of the salt to deliver the correct dose of the free base for nicotine.
-
Dissolve the drug: Weigh the calculated amount of the drug and dissolve it in a known volume of sterile 0.9% saline.
-
Adjust pH (for nicotine): The pH of the nicotine solution should be adjusted to approximately 7.4 with a suitable base (e.g., 0.1M NaOH) to minimize irritation upon injection[5].
-
Vortex until fully dissolved: Ensure the drug is completely dissolved by vortexing the solution.
-
Sterile filter (optional but recommended): For intracranial infusions, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Prepare solutions fresh on the day of the experiment.
Protocol 2: Systemic Administration and Open-Field Testing
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Open-field arena (e.g., 60 x 60 x 60 cm) equipped with an automated activity monitoring system[5]
-
Prepared solutions of nicotine, DHβE, and saline (vehicle)
-
Syringes and needles for subcutaneous injection (e.g., 25-gauge)
Experimental Groups:
-
Group 1 (Control): Vehicle (saline) + Vehicle (saline)
-
Group 2 (Nicotine): Vehicle (saline) + Nicotine
-
Group 3 (DHβE): DHβE + Vehicle (saline)
-
Group 4 (DHβE + Nicotine): DHβE + Nicotine
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment begins. This reduces stress-induced behavioral alterations.
-
DHβE Pre-treatment: Administer DHβE or vehicle subcutaneously 15-30 minutes before the nicotine injection. This allows sufficient time for DHβE to reach its target receptors.
-
Nicotine Administration: Administer nicotine or vehicle subcutaneously.
-
Open-Field Test: Immediately after the nicotine/vehicle injection, place the rat in the center of the open-field arena and record its activity for a predefined period (e.g., 30-60 minutes).
-
Data Collection: The automated system will record parameters such as:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center zone vs. periphery
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each rat to eliminate olfactory cues.
Protocol 3: Intracranial Administration via Stereotaxic Surgery (for advanced studies)
Materials:
-
Stereotaxic apparatus for rats
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringes (e.g., Hamilton syringes)
-
Guide cannulae and internal injectors
-
Dental cement
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure (abbreviated):
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat and secure it in the stereotaxic frame.
-
Surgical Procedure: Expose the skull, and using a rat brain atlas, determine the coordinates for the VTA. Drill a small hole at the target location.
-
Cannula Implantation: Lower a guide cannula to the desired depth and secure it with dental cement.
-
Recovery: Allow the rat to recover for at least one week post-surgery.
-
Microinjection: On the day of the experiment, gently restrain the rat and insert an internal injector into the guide cannula. Infuse a small volume (e.g., 0.5 µL) of DHβE or vehicle directly into the VTA over a period of a few minutes.
-
Behavioral Testing: After the infusion, proceed with nicotine administration and the open-field test as described in Protocol 2.
Data Analysis and Interpretation
Statistical Analysis:
-
The data on locomotor activity (e.g., distance traveled, rearing frequency) should be analyzed using a two-way analysis of variance (ANOVA), with DHβE treatment and nicotine treatment as the independent variables.
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) should be used to make pairwise comparisons between the experimental groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Expected Results:
-
The nicotine-treated group (Group 2) should exhibit a significant increase in locomotor activity compared to the control group (Group 1).
-
The DHβE-only group (Group 3) should not show a significant difference in locomotor activity compared to the control group, demonstrating that DHβE itself does not have a major effect on baseline locomotion at the doses used.
-
The group receiving both DHβE and nicotine (Group 4) should show a significant attenuation of the nicotine-induced hyperlocomotion, with activity levels closer to those of the control group.
Table 2: Example Data Presentation
| Treatment Group | Mean Distance Traveled (cm) ± SEM |
| Vehicle + Vehicle | 1500 ± 150 |
| Vehicle + Nicotine (0.4 mg/kg) | 3500 ± 300* |
| DHβE (3.0 mg/kg) + Vehicle | 1450 ± 140 |
| DHβE (3.0 mg/kg) + Nicotine (0.4 mg/kg) | 1600 ± 160# |
*p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Nicotine group.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Nicotine-Induced Locomotion
Caption: Experimental workflow for assessing DHβE's effect on nicotine-induced locomotion.
References
-
Title: Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine Source: PMC - PubMed Central URL: [Link]
-
Title: Docosahexaenoic acid attenuates the rewarding property of nicotine-induced conditioned place preference in male rats Source: JournalAgent URL: [Link]
-
Title: In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice Source: PubMed URL: [Link]
-
Title: Nicotine induced behavioral locomotor sensitization Source: PubMed URL: [Link]
-
Title: Adolescent nicotine treatment causes robust locomotor sensitization during adolescence but impedes the spontaneous acquisition of nicotine intake in adult female Wistar rats Source: PubMed Central URL: [Link]
-
Title: Nicotine-induced place conditioning and locomotor activity in an adolescent animal model of attention deficit/hyperactivity disorder (ADHD) Source: PMC - NIH URL: [Link]
-
Title: Nicotine Differentially Modulates Emotional-Locomotor Interactions for Adult or Adolescent Rats Source: Dialnet URL: [Link]
-
Title: Changes in Locomotor Activity Observed During Acute Nicotine Withdrawal Can Be Attenuated by Ghrelin and GHRP-6 in Rats Source: MDPI URL: [Link]
-
Title: Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats Source: PubMed Central URL: [Link]
-
Title: Nicotine Source: Wikipedia URL: [Link]
-
Title: Nicotinic (acetylcholine) receptors (nAChR). (A) Schematic... Source: ResearchGate URL: [Link]
-
Title: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice Source: PMC URL: [Link]
Sources
- 1. Nicotine induced behavioral locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
Application Notes and Protocols for Studying Striatal Dopamine Release with Dihydro-β-erythroidine (DHβE)
Introduction: Unraveling the Cholinergic-Dopaminergic Dance in the Striatum
The striatum, a critical nucleus of the basal ganglia, is the nexus for integrating cortical and thalamic inputs to guide motor control, habit formation, and reward-based learning. Central to these functions is the precise regulation of dopamine (DA), a neurotransmitter whose signaling dynamics encode motivational salience and reinforce goal-directed behaviors[1]. While the firing of midbrain dopaminergic neurons is a primary driver of striatal DA levels, a sophisticated layer of local control is exerted by the striatum's own population of cholinergic interneurons (CINs)[2][3][[“]].
These CINs are tonically active, releasing acetylcholine (ACh) throughout the striatal matrix. This ACh acts upon presynaptic nicotinic acetylcholine receptors (nAChRs) located directly on the terminals of dopaminergic axons[[“]][5]. The activation of these nAChRs, particularly the α4β2* and α6β2* subtypes, potently facilitates DA release, often independent of the firing state of the parent DA neuron[6][7][8]. This local modulation allows for a rapid, spatially-defined shaping of the striatal DA landscape, which is critical for synaptic plasticity and behavior[9][10].
Dissecting this crucial cholinergic influence from the broader dopaminergic signal requires precise pharmacological tools. Dihydro-β-erythroidine (DHβE) has emerged as an indispensable antagonist for this purpose. As a competitive antagonist with moderate to high selectivity for nAChR subtypes containing the α4 and β2 subunits, DHβE allows researchers to isolate and quantify the contribution of these receptors to striatal DA release[11][12].
This guide serves as a comprehensive technical resource for researchers, neuropharmacologists, and drug development professionals. It provides the foundational principles, field-proven insights, and detailed experimental protocols for effectively utilizing DHβE to investigate the cholinergic regulation of striatal dopamine release.
Scientific Foundation: The nAChR-Dopamine Terminal Interface
The interaction between CINs and DA terminals is a cornerstone of striatal microcircuitry. Dopaminergic projections from the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) form a dense network of axon terminals within the dorsal and ventral striatum, respectively. Interspersed among the principal striatal neurons are the CINs, whose extensive axonal arbors release ACh in close proximity to these DA terminals[13].
When ACh is released, it binds to and activates nAChRs on the DA axon terminal membrane. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations (primarily Na⁺ and Ca²⁺). This localized depolarization and increase in intracellular calcium directly facilitates the machinery of vesicular DA release[8]. Therefore, the activity of CINs can dynamically "gate" or amplify DA release in response to salient environmental stimuli or as part of learned associations[[“]].
Pharmacological Profile of Dihydro-β-erythroidine (DHβE)
DHβE is an alkaloid compound that functions as a competitive antagonist at neuronal nAChRs[14]. Its utility in studying striatal DA release stems from its selectivity profile. It is particularly effective at blocking nAChRs composed of α4 and β2 subunits, which are highly expressed on DA terminals, while having lower affinity for other subtypes, such as the homomeric α7 receptor[11][12].
Mechanism of Action: As a competitive antagonist, DHβE binds to the same site on the nAChR as the endogenous agonist, acetylcholine. However, the binding of DHβE does not induce the conformational change required to open the ion channel. By occupying the binding site, it physically prevents ACh from activating the receptor, thereby inhibiting the downstream cascade that leads to enhanced DA release[15][16]. This makes it an ideal tool for subtraction-based experiments designed to quantify the nAChR-dependent component of DA release.
Pharmacokinetic Properties: A key advantage of DHβE for in vivo research is its ability to cross the blood-brain barrier, allowing for systemic administration to study its effects in awake, behaving animals[14][15]. It is also orally bioavailable.
Table 1: DHβE Inhibitory Potency (IC₅₀) at Common nAChR Subtypes
| nAChR Subtype | Reported IC₅₀ (µM) | Primary Reference(s) |
|---|---|---|
| α4β2 | 0.37 | [14] |
| α4β4 | 0.19 | [14] |
| α3β2 | 0.41 | [14] |
| αCtxMII-sensitive (α6-containing) | 0.9 | [6] |
| αCtxMII-resistant (non-α6) | 0.06 |[6] |
Note: IC₅₀ values can vary depending on the expression system and assay conditions. The values presented are representative of its selectivity profile.
Experimental Design: A Self-Validating System
The core principle behind using DHβE is to compare a physiological or stimulated response before and after its application. A well-designed experiment creates a self-validating system where the drug's effect directly quantifies the involvement of its target.
Causality and Controls:
-
Baseline: Always establish a stable baseline measurement of DA release before any intervention.
-
Stimulation: Use a relevant stimulus to evoke DA release. This can be endogenous (tonic activity of CINs), pharmacological (e.g., application of nicotine), or electrical (to directly depolarize DA terminals).
-
Antagonism: Apply DHβE and repeat the stimulation. The reduction in the evoked DA signal relative to the pre-drug condition represents the component of release dependent on the DHβE-sensitive nAChRs.
-
Washout: Where possible (especially in in vitro preparations), a washout period should be included to demonstrate the reversibility of the effect, confirming that the inhibition was not due to tissue degradation.
Table 2: Recommended Starting Concentrations for DHβE
| Experimental Technique | Recommended Concentration | Rationale & Key Considerations |
|---|---|---|
| In Vivo Microdialysis (Reverse Dialysis) | 1 - 10 µM | Balances effective local concentration at the probe with minimizing non-specific effects. Requires careful calibration of probe recovery. |
| In Vivo Microdialysis (Systemic, i.p./s.c.) | 1 - 5 mg/kg | Dose range shown to antagonize nicotine's behavioral effects[16][17]. Requires careful consideration of potential peripheral effects. |
| Ex Vivo Slice FSCV / Electrophysiology | 300 nM - 1 µM | Sufficient to achieve near-complete blockade of α4β2* nAChRs in a controlled bath application[14][18]. Higher concentrations risk off-target effects. |
Application Protocols
Protocol 1: In Vivo Microdialysis for Tonic Dopamine
Objective: To measure the contribution of tonic cholinergic activity to extracellular DA levels in the striatum of a freely moving rat or mouse via reverse dialysis of DHβE.
Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of a specific brain region[19]. By delivering DHβE directly through the dialysis probe ("reverse dialysis"), we can locally block nAChRs and measure the resulting change in basal DA concentration, which is then quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED)[20][21].
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the dorsal striatum (e.g., AP: +1.0, ML: ±2.0, DV: -3.0 mm from Bregma for rat).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with sterile artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 2 hours post-probe insertion to minimize the effects of insertion-induced trauma[22].
-
-
Baseline Collection:
-
Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid).
-
Collect at least 3-4 consecutive baseline samples. The baseline is considered stable when DA levels vary by less than 15%.
-
-
DHβE Administration (Reverse Dialysis):
-
Switch the perfusion medium to aCSF containing DHβE (e.g., 10 µM).
-
Continue collecting samples every 20 minutes for at least 2-3 hours to observe the full effect of the drug.
-
-
Sample Analysis:
-
Analyze DA concentration in the dialysate samples using HPLC-ED.
-
Express data as a percentage change from the average baseline concentration.
-
Self-Validation: The protocol's integrity is confirmed by a stable baseline before drug administration and a clear, time-dependent decrease in extracellular DA upon DHβE perfusion. A control group perfused with vehicle-aCSF should show no significant change over the same period.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Phasic Dopamine
Objective: To measure the effect of DHβE on electrically-evoked, sub-second DA release and uptake in acute coronal slices of the striatum.
Principle: FSCV uses a carbon-fiber microelectrode and a rapidly scanning voltage waveform to detect the oxidation and reduction of dopamine with high temporal and chemical specificity[23][24][25]. This technique is ideal for studying the phasic release events modulated by presynaptic receptors.
Methodology:
-
Acute Slice Preparation:
-
Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Prepare 300 µm coronal slices containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (32-34°C) at ~2 mL/min.
-
Using a microscope, lower a carbon-fiber microelectrode ~100 µm into the dorsal striatum.
-
Place a bipolar stimulating electrode ~100-200 µm away from the recording electrode.
-
Apply the FSCV waveform (e.g., -0.4 V to +1.3 V and back, 400 V/s, at 10 Hz) and allow the electrode to stabilize for 20-30 minutes[26].
-
-
Baseline Evoked Release:
-
Apply a single electrical pulse (e.g., 400 µA, 1 ms) to the stimulating electrode to evoke DA release.
-
Record evoked DA release every 2-3 minutes until a stable baseline response is achieved (3-5 consecutive peaks with <10% variability).
-
-
DHβE Application:
-
Switch the perfusion to aCSF containing DHβE (e.g., 1 µM).
-
Allow the drug to perfuse for at least 15-20 minutes to ensure equilibration within the slice.
-
-
Post-Drug Recording:
-
Continue to evoke and record DA release every 2-3 minutes in the presence of DHβE to measure the degree of inhibition.
-
-
Data Analysis:
-
Analyze the data to determine the peak concentration of DA released and the rate of uptake (often modeled with Michaelis-Menten kinetics)[27].
-
Express the post-DHβE peak height as a percentage of the baseline peak height.
-
Self-Validation: The experiment is validated by a stable baseline before drug application. The specificity of the effect can be further confirmed by subsequent application of a non-selective blocker or by showing that DHβE does not affect release evoked by stimuli that bypass nAChRs (if such a stimulus can be selectively applied).
Conclusion: A Precision Tool for a Complex Circuit
Dihydro-β-erythroidine is a powerful and selective pharmacological tool that is essential for any laboratory investigating the neurobiology of the striatum. By reversibly blocking the α4β2*-containing nAChRs that adorn dopaminergic terminals, DHβE allows for the precise quantification of cholinergic influence over dopamine signaling. The application notes and protocols provided here offer a robust framework for employing DHβE in techniques ranging from in vivo microdialysis to ex vivo fast-scan cyclic voltammetry. Through careful experimental design, including appropriate controls and dose-response validations, researchers can generate reliable and interpretable data. Such studies are critical for advancing our understanding of how the intricate dance between acetylcholine and dopamine governs striatal function in health and contributes to the pathophysiology of disorders like Parkinson's disease and addiction[6][7].
References
-
Grady, S. R., Salminen, O., Laverty, D. C., et al. (2009). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Biochemical Pharmacology. [Link]
-
Dall, C., Jensen, M. L., Nielsen, E. Ø., et al. (2013). Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Yu, R., Liu, Z., Wu, J., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology. [Link]
-
Papke, R. L., & Papke, T. A. (2002). Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. British Journal of Pharmacology. [Link]
-
Zhang, H., & Sulzer, D. (2012). Regulation of striatal dopamine release by presynaptic auto- and heteroreceptors. Basal Ganglia. [Link]
-
Champtiaux, N., Kalivas, P. W., & Bardo, M. T. (2006). Contribution of dihydro-beta-erythroidine sensitive nicotinic acetylcholine receptors in the ventral tegmental area to cocaine-induced behavioral sensitization in rats. Behavioural Brain Research. [Link]
-
Perez, X. A., & Quik, M. (2011). α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease. Journal of Neuroscience. [Link]
-
Pisani, A., Bonsi, P., Centonze, D., et al. (2007). Electrophysiology and Pharmacology of Striatal Neuronal Dysfunction Induced by Mitochondrial Complex I Inhibition. Journal of Neuroscience. [Link]
-
Kosillo, P., Zhang, Y. F., Threlfell, S., & Cragg, S. J. (2016). Cholinergic Interneurons Underlie Spontaneous Dopamine Release in Nucleus Accumbens. Journal of Neuroscience. [Link]
-
Ati, M., & Kaphzan, H. (2024). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices while optogenetically activating astrocyte. protocols.io. [Link]
-
Lekkala, R., & Meissner, J. (2012). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. [Link]
-
Damaj, M. I., Creasy, C. S., & Martin, B. R. (1996). In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. Brain Research. [Link]
-
Cragg, S. J. (2006). Dopamine Signaling in Dorsal Versus Ventral Striatum: The Dynamic Role of Cholinergic Interneurons. Frontiers in Systems Neuroscience. [Link]
-
Plotkin, J. L., Day, M., & Surmeier, D. J. (2011). Differential Electrophysiological Changes in Striatal Output Neurons in Huntington's Disease. Journal of Neuroscience. [Link]
-
Tolu, S., Eddine, R., Marti, F., et al. (2012). α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. PLoS ONE. [Link]
-
Ng, N. K., Lee, H. S., & Wong, P. T. (1999). Regulation of striatal dopamine release through 5-HT1 and 5-HT2 receptors. Journal of Neuroscience Research. [Link]
-
Keithley, R. B., & Wightman, R. M. (2011). Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection. Analytical Chemistry. [Link]
-
Bonaventura, J., Quiroz-Artigas, J., et al. (2022). Control of Dopamine Signal in High-Order Receptor Complex on Striatal Astrocytes. International Journal of Molecular Sciences. [Link]
-
Ray, J. C., E. C. Jones, et al. (2022). New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay. Frontiers in Pharmacology. [Link]
-
Nadel, J., C. A. Peak, et al. (2020). Striatal direct and indirect pathway neurons differentially control the encoding and updating of goal-directed learning. eLife. [Link]
-
Roberts, J. G., & Sombers, L. A. (2018). Fundamentals of fast-scan cyclic voltammetry for dopamine detection. Analyst. [Link]
-
Collins, D. P., A. Mohebi, et al. (2023). Accumbens cholinergic interneurons dynamically promote dopamine release and enable motivation. eLife. [Link]
-
Exley, R., M. J. Clements, et al. (2012). Striatal α5 Nicotinic Receptor Subunit Regulates Dopamine Transmission in Dorsal Striatum. Journal of Neuroscience. [Link]
-
Nashmi, R., K. E. K. Rowell, et al. (2009). Chronic Nicotine Selectively Enhances α4β2* Nicotinic Acetylcholine Receptors in the Nigrostriatal Dopamine Pathway. Journal of Neuroscience. [Link]
-
Hamid, A. A., J. R. Pettibone, et al. (2024). Striatal dopamine release tracks the relationship between actions and their consequences. Cell Reports. [Link]
-
Soden, M. E., & Zweifel, L. S. (2014). Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. JoVE (Journal of Visualized Experiments). [Link]
-
Perez, X. A., & Quik, M. (2010). α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease. Molecular Neurobiology. [Link]
-
Holly, E. A., & P. E. M. Phillips. (2023). Cholinergic modulation of dopamine release drives effortful behavior. Current Biology. [Link]
-
Sciamanna, G., T. T. T. Vo, et al. (2015). Electrophysiological characterization of the striatal cholinergic interneurons in Dyt1 ΔGAG knock-in mice. Neurobiology of Disease. [Link]
-
Kliem, M. A., L. M. T. T. D. T. D. T. D. et al. (2016). In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. ResearchGate. [Link]
-
Lim, S. A., T. T. T. Vo, et al. (2014). Striatal cholinergic transmission. Focus on nicotinic receptors' influence in striatal circuits. Frontiers in Synaptic Neuroscience. [Link]
-
Centonze, D., P. Gubellini, et al. (2003). Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression. Journal of Neuroscience. [Link]
-
Harrison, A. A., & Li, M. (2003). Nicotine potentiation of brain stimulation reward reversed by DH beta E and SCH 23390, but not by eticlopride, LY 314582 or MPEP in rats. Psychopharmacology. [Link]
-
Consensus. Mechanisms of cholinergic interneuron influence on striatal dopamine. Consensus. [Link]
-
Umeda, S., M. Umeda, et al. (2004). Both 3,4-dihydroxyphenylalanine and dopamine releases are regulated by Ca2+-induced Ca2+ releasing system in rat striatum. Neuroscience Letters. [Link]
-
Threlfell, S., & S. J. Cragg. (2013). Dopamine Signaling in Dorsal Versus Ventral Striatum: The Dynamic Role of Cholinergic Interneurons. ResearchGate. [Link]
-
Wikipedia. Fast-scan cyclic voltammetry. Wikipedia. [Link]
-
Kumar, A., K. K. Jauhari, et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Cachope, R., & D. A. Mateo. (2013). Selective activation of cholinergic interneurons enhances accumbal phasic dopamine release: setting the tone for reward processing. Journal of Neuroscience. [Link]
-
Planert, H., X. M. Lim, et al. (2023). GABAergic regulation of striatal spiny projection neurons depends upon their activity state. PLOS Biology. [Link]
-
Mack, A. F., & M. B. Ream. (2004). An in vivo microdialysis study of light/dark-modulation of vitreal dopamine release in zebrafish. Brain Research. [Link]
-
Bungay, P. M., P. F. Morrison, & R. L. Dedrick. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry. [Link]
Sources
- 1. Striatal dopamine release tracks the relationship between actions and their consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic Interneurons Underlie Spontaneous Dopamine Release in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumbens cholinergic interneurons dynamically promote dopamine release and enable motivation | eLife [elifesciences.org]
- 4. consensus.app [consensus.app]
- 5. Selective activation of cholinergic interneurons enhances accumbal phasic dopamine release: setting the tone for reward processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Striatal cholinergic transmission. Focus on nicotinic receptors’ influence in striatal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic modulation of dopamine release drives effortful behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotine potentiation of brain stimulation reward reversed by DH beta E and SCH 23390, but not by eticlopride, LY 314582 or MPEP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of striatal dopamine release through 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 26. protocols.io [protocols.io]
- 27. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydro-β-erythroidine Hydrobromide (DHβE) Solubility in Saline
Welcome to the technical support center for Dihydro-β-erythroidine hydrobromide (DHβE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation of DHβE solutions in saline. As a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), precise and accurate solution preparation is critical for reliable experimental outcomes.[1][2][3][4] This resource addresses common questions and challenges encountered in the laboratory, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Dihydro-β-erythroidine hydrobromide in aqueous solutions like saline?
Dihydro-β-erythroidine hydrobromide is known to be soluble in water. Published data indicates a solubility of up to 35.63 mg/mL in water, which corresponds to a concentration of 100 mM. Given that saline is an isotonic solution of sodium chloride in water (typically 0.9% w/v), the solubility of DHβE hydrobromide in saline is expected to be comparable to that in water. However, it is always best practice to empirically determine the solubility limit for your specific lot and experimental conditions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 35.63 | 100 |
| DMSO | 8.91 | 25 |
This data is based on a molecular weight of 356.26 g/mol . Note that the molecular weight can vary between batches due to hydration, which will affect the solvent volumes required for preparing stock solutions.[5]
Q2: I am having trouble dissolving DHβE hydrobromide in saline at my desired concentration. What steps can I take to improve solubility?
Difficulty in dissolving DHβE hydrobromide can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Gentle Warming: Gently warm the solution to 37°C for approximately 10 minutes.[1] This can significantly increase the dissolution rate. Avoid excessive heat, as it may risk degrading the compound.
-
Sonication: Utilize an ultrasonic bath to aid in dissolution.[1] The high-frequency sound waves create cavitation bubbles that help to break apart powder aggregates and enhance solvent interaction.
-
pH Adjustment: While DHβE hydrobromide is generally soluble in neutral aqueous solutions, the pH of your saline can influence solubility. Ensure your saline is within the expected physiological pH range (around 7.4). If you are preparing a custom saline solution, verify the final pH after all components have been added.
-
Incremental Addition: Instead of adding the entire amount of DHβE hydrobromide powder at once, add it in small portions to the vortexing saline. This prevents clumping and allows for more efficient dissolution of each portion before the next is introduced.
Q3: What is the recommended procedure for preparing a stock solution of DHβE hydrobromide in saline?
For consistent and reproducible results, a standardized protocol is essential. The following is a validated, step-by-step methodology for preparing a DHβE hydrobromide stock solution.
Experimental Protocol: Preparation of a 10 mM DHβE Hydrobromide Stock Solution in Saline
Materials:
-
Dihydro-β-erythroidine hydrobromide powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Water bath or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the mass of DHβE hydrobromide needed to prepare your desired volume and concentration.
-
For a 10 mM solution using a molecular weight of 356.26 g/mol :
-
Mass (mg) = 10 mmol/L * 0.35626 g/mmol * Volume (L) * 1000 mg/g
-
-
-
Weighing: Accurately weigh the calculated amount of DHβE hydrobromide powder in a sterile weighing boat or directly into the sterile conical tube.
-
Initial Dissolution: Add approximately 80% of the final volume of 0.9% saline to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the powder is not fully dissolved, proceed with gentle warming (37°C for 10 minutes) and/or sonication until the solution is clear.[1]
-
Final Volume Adjustment: Once the solid is completely dissolved, add 0.9% saline to reach the final desired volume.
-
Sterilization: For in vivo or cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
Q4: My DHβE hydrobromide solution appears cloudy or has precipitates after storage. What could be the cause and how can I prevent this?
Cloudiness or precipitation upon storage, especially after freezing, can indicate that the solubility limit was exceeded at lower temperatures or that the compound is degrading.
-
Supersaturation: You may have created a supersaturated solution, especially if warming was used to dissolve the compound. Upon cooling, the compound may precipitate out. To address this, you can try gently warming the solution again before use to redissolve the precipitate. However, it is recommended to prepare a new solution at a slightly lower concentration to ensure stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can compromise its stability. It is highly recommended to aliquot your stock solution into single-use volumes to minimize these cycles.[2]
-
Long-Term Storage: While stock solutions are stable for a period, long-term storage, even at recommended temperatures, can lead to degradation. It is advisable to use freshly prepared solutions for critical experiments.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the preparation and use of DHβE hydrobromide solutions in saline.
Issue 1: Incomplete Dissolution
If you are unable to fully dissolve the DHβE hydrobromide powder, consider the following potential causes and solutions.
Troubleshooting Incomplete Dissolution
Issue 2: Solution Instability (Precipitation/Cloudiness)
For solutions that are initially clear but develop precipitates over time, follow this troubleshooting workflow.
Troubleshooting Solution Instability
References
-
Cheuk, D. K., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology, 176(15), 2747-2760. [Link]
Sources
Navigating the Labyrinth of In Vivo Delivery: A Technical Support Center for Dihydro-β-erythroidine (DHβE)
Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the challenges of delivering Dihydro-β-erythroidine (DHβE) in vivo. This guide is designed to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and achieve robust, reproducible results in your preclinical studies. DHβE is a potent and selective competitive antagonist of α4β2* nicotinic acetylcholine receptors (nAChRs), making it an invaluable tool for investigating the role of these receptors in a variety of physiological and pathological processes.[1] However, its successful application in vivo hinges on navigating a series of delivery hurdles. This support center will address these challenges head-on, providing practical solutions and in-depth technical guidance.
I. Frequently Asked Questions (FAQs): The Essentials of DHβE In Vivo
This section addresses the most common initial questions researchers have when planning to use DHβE in live animal models.
1. What are the primary challenges in delivering DHβE in vivo?
The primary challenges with DHβE in vivo delivery, like many small molecule alkaloids targeting the central nervous system (CNS), can be categorized into three main areas:
-
Physicochemical Properties: While DHβE is orally bioavailable, its solubility and stability in physiological solutions can impact formulation and administration.[1] Understanding its behavior in different vehicles is crucial for consistent dosing.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of DHβE dictates its concentration and duration of action at the target site. A short half-life may necessitate frequent dosing or advanced formulation strategies to maintain therapeutic levels.
-
Blood-Brain Barrier (BBB) Penetration: Although DHβE is known to cross the BBB, the efficiency of this transport can be a limiting factor for achieving desired target engagement in the CNS.[1]
2. What are the recommended starting doses for DHβE in rodents?
The optimal dose of DHβE is highly dependent on the research question, the animal model, and the route of administration. However, based on published studies, a general starting point for subcutaneous (s.c.) administration in rats is in the range of 0.5 to 5.0 mg/kg.[2] For mice, doses in the range of 1.8 to 10.8 µmol/kg (approximately 0.64 to 3.84 mg/kg) have been used.[1] It is imperative to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.[3]
3. How should I prepare a DHβE solution for in vivo administration?
DHβE hydrobromide is soluble in water. For a simple aqueous solution for subcutaneous or intraperitoneal injection, you can dissolve DHβE hydrobromide in sterile saline (0.9% NaCl). It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. If using water as the stock solution, it should be diluted to the working solution and then sterile-filtered through a 0.22 µm filter before use.
4. Is DHβE stable in solution?
The stability of DHβE in aqueous solutions can be influenced by pH and temperature.[4] It is generally advisable to prepare solutions fresh on the day of use and store them protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
5. Can DHβE be administered orally?
Yes, DHβE is orally bioavailable.[1] For oral administration, DHβE can be dissolved in sterile water or a suitable vehicle and administered via oral gavage. However, be aware that oral bioavailability can be variable, and higher doses may be required compared to parenteral routes to achieve the same systemic exposure.
II. Troubleshooting Guide: Addressing Common In Vivo Delivery Issues
This section provides a structured approach to identifying and resolving common problems encountered during in vivo experiments with DHβE.
Problem 1: Low or No Observable Efficacy
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Inadequate Dose | The administered dose may be too low to achieve sufficient target engagement at the nicotinic receptors. | Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral or physiological endpoint. |
| Poor Bioavailability/Rapid Clearance | DHβE may be rapidly metabolized and cleared from the system, resulting in a short duration of action. | Consider alternative routes of administration (e.g., intravenous for more direct and predictable systemic exposure) or explore formulation strategies to prolong its half-life, such as encapsulation in nanoparticles or liposomes. |
| Incorrect Administration Technique | Improper injection technique (e.g., subcutaneous injection being too shallow) can lead to incomplete or variable absorption. | Review and refine your injection technique. For subcutaneous injections, ensure the needle penetrates the subcutaneous space without entering the muscle. For intraperitoneal injections, be careful to avoid injecting into the intestines or bladder. |
| Degradation of DHβE | The compound may have degraded due to improper storage or handling of the solution. | Always prepare fresh solutions of DHβE for each experiment. If storing stock solutions, do so at low temperatures (-20°C or -80°C) and protect from light. |
Problem 2: High Variability in Experimental Results
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Inconsistent Dosing | Variations in solution preparation or injection volume can lead to inconsistent dosing between animals. | Ensure meticulous preparation of dosing solutions and use calibrated equipment for accurate volume administration. |
| Animal-to-Animal PK Variability | Individual differences in metabolism and clearance can contribute to variability in drug exposure. | Increase the number of animals per group to improve statistical power. Consider using a crossover study design if appropriate. |
| Stress-Induced Physiological Changes | Handling and injection procedures can induce stress, which may affect the experimental outcome. | Acclimatize animals to the handling and injection procedures before the start of the experiment. |
III. Advanced Formulation Strategies for Enhanced In Vivo Delivery
For studies requiring sustained release, improved brain targeting, or enhanced oral bioavailability, advanced formulation strategies can be employed.
A. Liposomal Encapsulation of DHβE
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For DHβE, a hydrophilic drug, it can be entrapped in the aqueous core of the liposome.
Benefits:
-
Sustained Release: Liposomes can provide a depot effect, slowly releasing DHβE over time and prolonging its duration of action.
-
Reduced Clearance: Encapsulation can protect DHβE from rapid metabolism and clearance.
-
Potential for Improved Brain Delivery: Surface modification of liposomes with targeting ligands can enhance their transport across the BBB.
Workflow for DHβE Liposome Preparation:
Caption: Workflow for preparing DHβE-loaded liposomes.
B. Polymeric Nanoparticle Formulation of DHβE
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate DHβE.
Benefits:
-
Controlled Release: The degradation rate of the polymer can be tuned to control the release kinetics of DHβE.
-
Enhanced Stability: The polymeric matrix protects DHβE from degradation.
-
Improved CNS Targeting: Similar to liposomes, the surface of nanoparticles can be functionalized with ligands to facilitate BBB transport.[5][6]
Conceptual Diagram of Nanoparticle-Mediated CNS Delivery:
Caption: A systematic approach to troubleshooting unexpected in vivo results.
V. Concluding Remarks
The successful in vivo application of Dihydro-β-erythroidine is a critical step in advancing our understanding of the role of α4β2* nAChRs in health and disease. While challenges in its delivery exist, a systematic and informed approach to formulation, administration, and troubleshooting can lead to high-quality, reproducible data. This technical support center is intended to be a living document, and we encourage researchers to contribute their experiences and insights to further refine these guidelines. By working collaboratively, we can unlock the full potential of this valuable research tool.
VI. References
-
The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats. (n.d.). Retrieved January 25, 2026, from [Link]
-
Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. (n.d.). Retrieved January 25, 2026, from [Link]
-
Half-life - Deranged Physiology. (n.d.). Retrieved January 25, 2026, from [Link]
-
Correlation of plasma clearance of 54 extensively metabolized drugs between humans and rats: mean allometric coefficient of 0.66 - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. (n.d.). Retrieved January 25, 2026, from [Link]
-
Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Protocol for generating human immune system mice and hydrodynamic injection to analyze human hematopoiesis in vivo - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Liposome Preparation of Tekelan Leaf (Chromolaenaodorata L.) Extract: Manufacturing and Evaluation. (n.d.). Retrieved January 25, 2026, from [Link]
-
Guidelines on nicotine dose selection for in vivo research - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 3. Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dihydro-β-erythroidine (DHβE) Hydrobromide
A Guide to Ensuring Experimental Integrity by Accounting for Potential Degradation
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the effective use of Dihydro-β-erythroidine (DHβE) hydrobromide in your experiments. As a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), DHβE is a powerful tool in neuroscience research.[1][2] However, like many complex organic molecules, its stability can be a critical factor influencing experimental outcomes. Inconsistent results, loss of potency, and unexpected pharmacological effects can often be traced back to the degradation of the compound.
This support center provides field-proven insights and best practices to help you anticipate, troubleshoot, and account for the potential degradation of DHβE hydrobromide, ensuring the accuracy and reproducibility of your valuable research.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of DHβE hydrobromide.
1. How should I store solid DHβE hydrobromide? Solid DHβE hydrobromide should be stored desiccated at room temperature or refrigerated at 4°C.[1] It is crucial to protect it from moisture.[1]
2. What is the best way to prepare and store DHβE stock solutions? DHβE is soluble in water and DMSO.[1] For long-term storage, it is recommended to prepare aliquoted stock solutions to avoid repeated freeze-thaw cycles.[1] Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[1]
3. My experimental results with DHβE are inconsistent. Could degradation be the cause? Yes, inconsistent results are a common symptom of compound degradation. If you observe a gradual loss of the antagonistic effect or variability between experiments run on different days using the same stock solution, degradation should be a primary suspect. Refer to Troubleshooting Guide 1 for a systematic approach to diagnosing this issue.
4. Is DHβE sensitive to light? While specific photostability studies on DHβE are not readily available in the literature, many complex alkaloids are known to be light-sensitive. As a best practice, it is highly recommended to protect both solid DHβE and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
5. What are the likely degradation pathways for DHβE? Specific degradation pathways for DHβE have not been extensively characterized in publicly available literature. However, based on its chemical structure as an Erythrina alkaloid, potential degradation pathways may include hydrolysis of the lactone ring and oxidation, particularly at the double bond or other susceptible positions on the tetracyclic core.
6. How does pH affect the stability of DHβE in solution? The stability of many compounds in aqueous solution is pH-dependent. While a specific pH-rate profile for DHβE is not available, it is advisable to prepare solutions in a buffer that is compatible with your experimental system and as close to neutral pH as possible, unless the experimental design requires otherwise. Extreme pH values should be avoided during storage.
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Diagnosing Inconsistent Experimental Results
Inconsistent or diminishing antagonist activity of DHβE is a significant concern. This guide provides a logical workflow to determine if compound degradation is the root cause.
The antagonist effect of DHβE is directly related to its concentration and structural integrity. If the molecule degrades, its ability to bind to nAChRs will be diminished or eliminated, leading to a weaker than expected biological response. This can manifest as a rightward shift in the dose-response curve or a complete loss of effect at previously effective concentrations.
Caption: Diagnostic workflow for troubleshooting inconsistent DHβE activity.
Troubleshooting Guide 2: Best Practices for DHβE Solution Preparation and Handling
To ensure the integrity of your DHβE, adhere to the following protocols. These steps are designed to minimize exposure to conditions that may promote degradation.
-
Acclimatization: Before opening, allow the vial of solid DHβE hydrobromide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the solid compound, which can accelerate degradation.
-
Solvent Selection: Use high-purity, anhydrous grade DMSO or sterile, nuclease-free water for preparing stock solutions.
-
Dissolution: Prepare the stock solution at a desired concentration (e.g., 10 mM in DMSO or water). If solubility is an issue, gentle warming to 37°C or brief sonication can be employed.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in low-binding tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles of the same aliquot.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Protect from light.
-
Thawing: Thaw a single aliquot of the stock solution rapidly and use it immediately. Do not refreeze any remaining solution.
-
Dilution: Dilute the stock solution to the final working concentration using your experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium). Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and below the threshold for toxicity.
-
pH and Temperature: Prepare the working solution at the temperature of your experiment. Be mindful that the pH and temperature of your experimental buffer can influence stability.
-
Use: Use the freshly prepared working solution for your experiment without delay. Do not store working solutions for extended periods.
Troubleshooting Guide 3: A General Approach to Assessing DHβE Integrity
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, process impurities, and excipients. This typically involves a chromatographic separation, most commonly using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column and Mobile Phase Selection: A good starting point is a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution (where the proportion of the organic solvent is increased over time) is often necessary to separate the parent compound from its more polar degradation products.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is intentionally degraded under various stress conditions. This helps to generate the potential degradation products and confirm that the analytical method can separate them from the intact drug. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Incubate DHβE solutions in dilute HCl and NaOH.
-
Oxidation: Treat DHβE solution with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Expose solid DHβE and a solution to elevated temperatures.
-
Photostability: Expose solid DHβE and a solution to UV and visible light, as per ICH Q1B guidelines.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Caption: Workflow for assessing DHβE integrity using HPLC.
Data Summary
The following table summarizes the recommended conditions for storing and handling DHβE hydrobromide to maintain its integrity.
| Parameter | Solid DHβE Hydrobromide | DHβE Stock Solutions | DHβE Working Solutions |
| Solvent | N/A | High-purity DMSO or water | Experimental Buffer |
| Temperature | Room Temperature or 4°C | -20°C (short-term) or -80°C (long-term)[1] | Experimental Temperature |
| Duration | Per manufacturer's expiry date | Up to 1 month at -20°C, up to 6 months at -80°C[1] | Use immediately |
| Light Exposure | Protect from light | Store in amber or foil-wrapped vials | Minimize exposure during experiment |
| Atmosphere | Store desiccated | N/A | N/A |
| Freeze-Thaw | N/A | Avoid; use single-use aliquots[1] | Do not freeze |
References
-
Yu, W., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology, 176(13), 2216-2231. [Link]
Sources
Technical Support Center: Navigating the Nuances of DHβE in Behavioral Research
Welcome to the technical support center for researchers utilizing Dihydro-β-erythroidine (DHβE) in animal behavior studies. This guide is designed to provide in-depth, field-proven insights into controlling for the effects of DHβE on baseline animal behavior. As a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), DHβE is a powerful tool, but its application requires a nuanced understanding to ensure the integrity and validity of your experimental findings.[1] This resource addresses common challenges and provides actionable troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Understanding DHβE's Mechanism and Baseline Effects
Question 1: What is DHβE and how does it work?
Dihydro-β-erythroidine (DHβE) is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] This means it binds to nAChRs without activating them, thereby blocking the endogenous neurotransmitter acetylcholine (ACh) from binding and initiating a neuronal response.[1] DHβE exhibits selectivity for certain nAChR subtypes, showing particular potency at α4β2 and α4β4 receptors.[1][2] It is a valuable research tool because it can cross the blood-brain barrier, allowing for the investigation of central nAChR function in various behavioral paradigms.[1]
Diagram: Mechanism of DHβE Action
Caption: Competitive antagonism of DHβE at the nAChR.
Question 2: I'm observing unexpected changes in my control animals' locomotion and anxiety-like behaviors after DHβE administration. Is this normal?
Yes, this is a critical consideration. While DHβE is often used to block the effects of a primary compound (like nicotine), it is not behaviorally inert. By antagonizing nAChRs, which are involved in a wide range of physiological and psychological processes, DHβE itself can alter baseline behavior.[3]
-
Locomotor Activity: Depending on the dose and the animal's prior experimental history, DHβE's effects on locomotion can be complex. In some cases, it may not significantly alter baseline motor activity, while in others, particularly at higher doses, it could lead to hypoactivity.[3][4]
-
Anxiety-like Behavior: The cholinergic system is implicated in the regulation of anxiety. By blocking nAChRs, DHβE can have anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects, depending on the specific brain regions and receptor subtypes involved. Some studies suggest that nAChR antagonists can have antidepressant-like effects, which may confound anxiety-related readouts.[5]
Troubleshooting Unexpected Baseline Effects:
-
Thorough Literature Review: Before starting your experiments, conduct a comprehensive review of the literature for the specific strain and sex of your animals to anticipate potential baseline effects of DHβE on your behavioral paradigm.
-
Appropriate Control Groups: It is essential to include a "DHβE only" control group in your experimental design. This group receives DHβE without the primary test compound. This allows you to isolate the behavioral effects of DHβE itself and differentiate them from the effects of your primary manipulation.
-
Dose-Response Pilot Study: Conduct a pilot study with a range of DHβE doses to determine the optimal dose that effectively blocks the target effect of your primary compound with minimal impact on baseline behavior.
Experimental Design & Protocols
Question 3: How do I determine the correct dose of DHβE for my experiment?
The optimal dose of DHβE is highly dependent on the species, strain, route of administration, and the specific behavioral effect you are trying to antagonize. A dose-response study is crucial.
Step-by-Step Protocol for a DHβE Dose-Response Study:
-
Define Your Objective: Clearly state the intended effect of DHβE (e.g., to block nicotine-induced hyperlocomotion).
-
Select a Dose Range: Based on literature precedents, select a range of at least 3-4 doses. For subcutaneous (s.c.) administration in rodents, a common range to start with is 1.0 to 6.0 mg/kg.[6]
-
Animal Groups:
-
Vehicle control (e.g., saline)
-
Primary compound only (e.g., nicotine 0.4 mg/kg)
-
DHβE only (at each selected dose)
-
Primary compound + DHβE (at each selected dose)
-
-
Acclimation and Habituation: Properly acclimate your animals to the housing and testing environment to reduce stress-induced variability.[7]
-
Administration: Administer DHβE at a consistent pretreatment time before the primary compound, based on its known pharmacokinetics (typically 15-30 minutes for s.c. injection).
-
Behavioral Testing: Conduct your behavioral assay and record the data.
-
Data Analysis: Analyze the data to identify the lowest dose of DHβE that significantly attenuates the effect of the primary compound without producing significant behavioral effects on its own.
Table: Example DHβE Dose-Response Data for Locomotor Activity
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (beam breaks/30 min) |
| Vehicle | - | 1500 ± 120 |
| Nicotine | 0.4 | 3500 ± 250 |
| DHβE | 1.0 | 1450 ± 130 |
| DHβE | 3.0 | 1300 ± 110 |
| DHβE | 6.0 | 1100 ± 100 |
| Nicotine + DHβE | 0.4 + 1.0 | 2800 ± 200 |
| Nicotine + DHβE | 0.4 + 3.0 | 1600 ± 150 |
| Nicotine + DHβE | 0.4 + 6.0 | 1400 ± 130 |
| p < 0.05 compared to the Nicotine only group. |
In this example, 3.0 mg/kg of DHβE effectively blocks nicotine-induced hyperlocomotion with a smaller, though still present, effect on baseline activity compared to the 6.0 mg/kg dose.
Question 4: What are the critical considerations for my experimental timeline when using DHβE?
The timing of injections and behavioral testing is paramount for obtaining reliable and interpretable results.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a DHβE study.
Key Timeline Considerations:
-
Washout Period: If you are conducting a within-subjects design where animals receive different treatments over time, ensure an adequate washout period between treatments to allow for complete clearance of DHβE and its metabolites. The specific duration will depend on the half-life of the drug in your animal model, but a minimum of 48-72 hours is a general starting point.
-
Circadian Rhythms: Rodents are nocturnal. Behavioral testing should be conducted during their active (dark) phase to ensure optimal performance and reduce variability.[8] Be consistent with the time of day for all testing sessions.
-
Habituation: Insufficient habituation to the testing environment can lead to heightened anxiety and locomotor activity, which can mask or interact with the effects of DHβE.
Troubleshooting Inconsistent or Unexpected Results
Question 5: My results with DHβE are highly variable between animals. What could be the cause?
-
Inconsistent Drug Preparation and Administration:
-
Solution Preparation: Ensure DHβE is fully dissolved. Gentle warming or sonication may be necessary.[1] Prepare fresh solutions regularly and store stock solutions appropriately.
-
Injection Technique: Use a consistent route of administration and ensure accurate dosing based on the most recent body weight of each animal. Intraperitoneal (i.p.) injections can have more variable absorption than subcutaneous (s.c.) injections.
-
-
Environmental Factors:
-
Housing Conditions: Differences in cage density, enrichment, and ventilation can impact baseline stress levels and behavior.[8]
-
Experimenter Effects: Handling by different experimenters can introduce variability. Have a single, well-trained individual handle the animals and conduct the experiments whenever possible.
-
-
Biological Variables:
-
Sex Differences: Male and female animals can respond differently to pharmacological agents. Analyze data from each sex separately unless there is a strong rationale to pool them.
-
Genetic Drift: If using an inbred strain, be aware that genetic drift can occur over time, leading to different behavioral phenotypes between colonies from different vendors or even from the same vendor at different times.
-
Systematic Troubleshooting Checklist:
-
Review Protocols: Double-check all standard operating procedures (SOPs) for drug preparation, animal handling, and behavioral testing.
-
Verify Drug Integrity: Ensure the DHβE you are using is from a reputable source and is not expired.
-
Observe Animal Health: Monitor animals for any signs of illness or distress that could affect their behavior.
-
Analyze for Outliers: Use appropriate statistical methods to identify and handle outliers in your data.
By systematically addressing these potential issues, you can increase the reliability and reproducibility of your DHβE experiments.
References
-
Cheung, M. M., et al. (2012). Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 840–844. [Link]
-
Stolerman, I. P., et al. (1997). Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats. Psychopharmacology, 129(4), 390–397. [Link]
-
Damaj, M. I., et al. (1995). In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. Psychopharmacology, 117(1), 67–73. [Link]
-
Golden, C. E., & Gallus, N. V. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Neuropsychopharmacology, 47(5), 987–989. [Link]
-
Yu, R., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology, 176(15), 2729–2741. [Link]
-
Davis, J. A., & Gould, T. J. (2006). The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice. Psychopharmacology, 184(3-4), 345–352. [Link]
-
Lewejohann, L. (2013). Chapter 7 - How Many Ways Can Mouse Behavioral Experiments Go Wrong? Confounding Variables in Mouse Models of Neurodegenerative Diseases and How to Control Them. In International Review of Neurobiology (Vol. 113, pp. 215–236). [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Competitive Antagonism of DHβE at Nicotinic Acetylcholine Receptors
This guide provides an in-depth, technical comparison of methodologies for validating the competitive antagonism of Dihydro-β-erythroidine (DHβE) at nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.
Introduction: The Significance of DHβE as a Competitive Antagonist
Dihydro-β-erythroidine (DHβE), a natural alkaloid derived from Erythrina species, is a cornerstone pharmacological tool for probing the function of neuronal nAChRs.[1] Its significance lies in its potent and selective competitive antagonism, particularly for the α4β2 nAChR subtype, which is abundantly expressed in the central nervous system and implicated in a range of neurological disorders.[1][2][3] Understanding the principles and practicalities of validating its competitive mechanism is crucial for accurately interpreting experimental data and for the development of novel therapeutics targeting nAChRs.
Competitive antagonism, by definition, involves an antagonist that reversibly binds to the same site as the endogenous agonist (acetylcholine, ACh) without activating the receptor, thereby reducing the agonist's potency.[4] This guide will dissect the key experimental frameworks for unequivocally demonstrating this mode of action for DHβE, comparing and contrasting the insights gained from each approach.
The Molecular Dance: nAChR Activation and Competitive Inhibition
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. The binding of acetylcholine to the extracellular domain triggers a conformational change that opens an intrinsic ion channel, leading to cation influx and neuronal depolarization. DHβE, as a competitive antagonist, physically occupies the agonist binding site, preventing ACh from binding and stabilizing the receptor in a closed or resting state.[3]
Caption: Experimental workflow for Schild analysis to validate competitive antagonism.
Comparative Data for DHβE Functional Inhibition (IC50)
| nAChR Subtype | IC50 (μM) | Reference |
| α4β2 | 0.10 ± 0.01 | [5] |
| α4β4 | 0.19 ± 0.01 | [5] |
| α3β4 | 26 ± 2 | [5] |
| α7 | 8 ± 1 | [5] |
| α3β2 | 2.0 ± 0.3 | [5] |
| α6/3β2β3 | 1.1 ± 0.1 | [5] |
These data clearly demonstrate the selectivity of DHβE for α4-containing receptors. [5]
High-Throughput Functional Assays: Screening and Prioritization
For larger-scale screening or initial characterization, functional assays that measure downstream cellular events are highly valuable. These often utilize fluorescent dyes that report changes in membrane potential or intracellular calcium concentration upon nAChR activation.
Experimental Rationale: These assays provide a more integrated physiological readout of receptor function. In the context of competitive antagonism, DHβE will inhibit the agonist-induced signal in a concentration-dependent manner. While not as mechanistically definitive as electrophysiology, they are excellent for determining potency (IC₅₀) in a high-throughput format. [6] Step-by-Step Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a multi-well plate.
-
Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add DHβE at various concentrations, followed by a fixed concentration of an agonist (e.g., EC₈₀ of ACh).
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in membrane potential.
-
Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition by DHβE is calculated relative to the agonist-only control. Plot the percent inhibition against the logarithm of the DHβE concentration to determine the IC₅₀.
Conclusion: A Self-Validating Approach to Characterizing DHβE
The validation of DHβE as a competitive antagonist is a prime example of the necessity for a multi-faceted experimental approach. Radioligand binding assays confirm direct interaction at the agonist binding site and provide a precise measure of affinity (Ki). High-throughput functional assays offer a rapid means to assess inhibitory potency (IC50) across various subtypes. However, it is the rigorous application of electrophysiology, culminating in a Schild analysis with a slope of unity, that provides the unequivocal functional evidence of competitive antagonism. [7][8] By integrating these methodologies, researchers can build a self-validating dataset that not only characterizes the pharmacological profile of DHβE with high confidence but also establishes a robust framework for the evaluation of novel nAChR modulators. This comprehensive understanding is paramount for advancing our knowledge of nicotinic signaling and for the rational design of new drugs for neurological and psychiatric disorders.
References
-
Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors. (n.d.). Molecular Pharmacology. Retrieved January 25, 2026, from [Link]
-
Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. (2019). British Journal of Pharmacology. Retrieved January 25, 2026, from [Link]
-
Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (n.d.). Frontiers in Pharmacology. Retrieved January 25, 2026, from [Link]
-
Taking The Time To Study Competitive Antagonism. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Competitive and non-competitive antagonists. (2024, September 8). Deranged Physiology. Retrieved January 25, 2026, from [Link]
-
Schild Plot Generator. (n.d.). SPIKESfunc. Retrieved January 25, 2026, from [Link]
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025, November 18). LinkedIn. Retrieved January 25, 2026, from [Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2023, February 10). MDPI. Retrieved January 25, 2026, from [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 25, 2026, from [Link]
-
Electrophysiology of the Nicotinic Acetylcholine Receptor | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
A Researcher's Guide to α7 nAChR Blockade: Dihydro-β-erythroidine vs. Methyllycaconitine
An In-Depth Pharmacological Comparison for Precise Experimental Design
Navigating the landscape of nicotinic acetylcholine receptor (nAChR) pharmacology requires a nuanced understanding of the tools available. For researchers investigating the specific roles of the α7 nAChR subtype, the choice of antagonist is a critical decision that can profoundly impact experimental outcomes. This guide provides a detailed comparison of two commonly used antagonists, Dihydro-β-erythroidine (DHβE) and Methyllycaconitine (MLA), moving beyond simple catalog descriptions to offer a practical, data-driven analysis for drug development professionals and research scientists.
Introduction: The Significance of α7 nAChR and Its Antagonists
The α7 nAChR is a homopentameric ligand-gated ion channel expressed in the central nervous system and periphery. It is implicated in a vast array of physiological processes, including cognitive function, inflammation, and neuronal development. A key characteristic of the α7 nAChR is its high relative permeability to calcium (Ca²⁺), allowing it to act as a significant modulator of intracellular signaling cascades.
Antagonists are indispensable tools for dissecting the precise contributions of α7 nAChR activity in these processes. A suitable antagonist allows researchers to inhibit the receptor's function with high specificity, thereby isolating its role in complex biological systems. However, not all antagonists are created equal. The choice between a broadly acting agent like DHβE and a highly selective blocker like MLA hinges on the specific question being asked.
Pharmacological Profiles: A Tale of Two Antagonists
Dihydro-β-erythroidine (DHβE): The Broad-Spectrum Blocker
DHβE is a competitive antagonist of nAChRs. Its primary utility and historical significance stem from its potent antagonism of the α4β2 nAChR subtype, the most abundant nicotinic receptor in the brain. While it does exhibit activity at α7 nAChRs, its affinity for this subtype is considerably lower. This lack of selectivity is a critical factor; DHβE will inhibit multiple nAChR subtypes within a similar concentration range, which can introduce confounding variables in experiments aimed at isolating the α7 subtype.
Methyllycaconitine (MLA): The High-Affinity α7 Specialist
MLA, a norditerpenoid alkaloid, is one of the most potent and selective competitive antagonists currently known for the α7 nAChR. Its affinity for α7 is in the low nanomolar to picomolar range, and it displays a remarkable >1000-fold selectivity for α7 over other nAChR subtypes, including α4β2, α3β4, and the muscle type α1β1γδ. This high degree of selectivity makes MLA the gold standard for experiments demanding the specific inhibition of α7 nAChRs without affecting other nicotinic signaling pathways.
Head-to-Head Comparison: Selectivity and Potency
The fundamental difference between DHβE and MLA lies in their selectivity and potency profiles. When the experimental goal is to parse the function of α7 nAChRs, MLA is the unequivocally superior tool due to its surgical precision.
Table 1: Comparative Pharmacological Data for DHβE and MLA
| Parameter | Dihydro-β-erythroidine (DHβE) | Methyllycaconitine (MLA) |
| Primary Target | α4β2 nAChR | α7 nAChR |
| Mechanism | Competitive Antagonist | Competitive Antagonist[1] |
| Potency at α7 | IC50: ~8 µM[2] | IC50: ~2 nM [3][4] |
| Selectivity Profile | Potent at α4β2 (IC50: ~0.1-0.4 µM)[2][5][6] and α4β4 (IC50: ~0.19 µM).[5][6] Weak at α7. | Highly selective for α7.[3][7] Low affinity for α4β2, α3β4, and muscle-type nAChRs.[8][9] |
| Key Advantage | Useful for studying α4-containing receptors. | High potency and selectivity for α7 nAChR. |
| Key Limitation | Lacks selectivity for α7 , confounding results. | Potential for off-target effects at very high concentrations. |
Note: IC50 values can vary between studies and experimental systems (e.g., cell type, radioligand used).
The data unequivocally shows that MLA is orders of magnitude more potent at the α7 nAChR than DHβE. An IC50 of ~2 nM for MLA versus ~8 µM for DHβE represents a ~4000-fold difference in potency.[2][3][4] Critically, the concentrations at which DHβE begins to antagonize α7 nAChRs are well above those required to fully block α4β2 and other subtypes, making it impossible to achieve selective α7 blockade with this compound.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the α7 nAChR signaling pathway, the mechanism of competitive antagonism, and a typical experimental workflow for validation.
Caption: Canonical α7 nAChR signaling pathway.
Caption: Mechanism of competitive antagonism at the α7 nAChR.
Experimental Design and Practical Recommendations
When to Choose MLA
The use of MLA is strongly recommended for any experiment where the primary goal is to specifically investigate the function of α7 nAChRs. This includes:
-
Isolating α7-mediated currents in electrophysiology (e.g., patch-clamp, TEVC).
-
Determining the contribution of α7 to synaptic transmission or plasticity.
-
Probing α7-dependent signaling pathways in cell culture or tissue slice preparations.
-
In vivo studies aiming to link α7 nAChR function to specific behaviors or disease pathologies.
When DHβE Might Be Considered
DHβE should not be used as a selective α7 nAChR antagonist. Its application is appropriate when:
-
The primary target of investigation is the α4β2 nAChR .[10]
-
The goal is to achieve broad-spectrum nAChR blockade to assess the overall contribution of multiple nicotinic subtypes. In this case, it's crucial to acknowledge its lack of specificity in the interpretation of results.
Causality and Control: The Logic of Antagonist Selection
Methodology Spotlight: A Self-Validating Electrophysiology Protocol
To ensure the trustworthiness of your findings, every protocol must be a self-validating system. The following is a generalized two-electrode voltage clamp (TEVC) protocol for confirming antagonist activity on α7 nAChRs expressed in Xenopus oocytes. This approach directly measures the ion channel function and its inhibition.
Caption: Experimental workflow for antagonist validation using TEVC.
Step-by-Step Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for robust receptor expression on the plasma membrane.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and voltage-clamp the membrane potential at a holding potential of -70 mV.
-
-
Establishing a Control Response:
-
Obtain a stable baseline current.
-
Apply a saturating concentration of an α7 agonist (e.g., 100 µM Acetylcholine or 1 mM Choline) for a short duration (5-10 seconds) and record the peak inward current (I_max). This confirms receptor expression and function.
-
Wash the chamber with Ringer's solution until the current returns to the baseline. Repeat this step 2-3 times to ensure a reproducible control response.
-
-
Antagonist Application:
-
Perfuse the chamber with the antagonist (e.g., 10 nM MLA) for a pre-incubation period of 2-5 minutes to allow for binding equilibrium.
-
While continuing to perfuse with the antagonist, co-apply the same concentration of agonist used in step 4. Record the resulting inhibited current (I_inhibited).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (I_inhibited / I_max)) * 100.
-
To determine an IC50 value, repeat step 5 with a range of antagonist concentrations and fit the resulting concentration-response data to a sigmoidal dose-response curve.
-
This protocol provides a direct, functional readout of α7 nAChR activity and its blockade, validating the action of the chosen antagonist within your experimental system.
Conclusion and Recommendation
For researchers aiming to specifically elucidate the role of the α7 nicotinic acetylcholine receptor, Methyllycaconitine (MLA) is the superior and recommended antagonist . Its high potency and exceptional selectivity provide the precision required for unambiguous interpretation of experimental results. While Dihydro-β-erythroidine (DHβE) remains a valuable tool for studying α4-containing nAChRs, its use as an α7 blocker is inappropriate due to its low potency at this subtype and its potent, confounding activity at other nAChRs. The foundation of robust scientific inquiry lies in the use of precise tools, and in the context of α7 nAChR blockade, MLA is the tool that offers the highest degree of precision.
References
-
Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. PubMed Central. [Link]
-
Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. PubMed Central. [Link]
-
Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells. PubMed. [Link]
-
Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]
-
Methyllycaconitine. Wikipedia. [Link]
-
Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]
-
Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 7. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Dihydro-β-erythroidine (DHβE) Enantiomers at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Nicotinic Ligands
Dihydro-β-erythroidine (DHβE) is a naturally occurring alkaloid derived from the seeds of Erythrina species.[1] It is a potent competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes in the central and peripheral nervous systems.[2][3][4] The tetracyclic spiroamine scaffold of DHβE makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics targeting nAChRs.
DHβE possesses two stereocenters, leading to the existence of enantiomeric pairs: (+)-DHβE and (-)-DHβE. In nature, DHβE is found as the (-)-enantiomer. The recent successful enantioselective synthesis of (+)-DHβE has opened the door for a comparative analysis of the stereoselectivity of DHβE's action at nAChRs.[3] This guide synthesizes the current understanding of the potency of DHβE, with a focus on what is known about its enantiomers, and provides the experimental frameworks necessary for their direct comparison.
Unraveling the Potency of DHβE: A Focus on the Predominant Enantiomer
The majority of published literature on DHβE does not specify the enantiomer used, which strongly suggests that these studies were conducted with the naturally occurring (-)-DHβE or a racemic mixture.[3] These studies have consistently demonstrated that DHβE is a potent antagonist with a notable selectivity for nAChR subtypes containing the α4 subunit.[5]
Subtype Selectivity and Potency
DHβE exhibits the highest affinity for the α4β2 nAChR subtype, which is abundantly expressed in the brain and implicated in various neurological functions and disorders.[2][4] Its potency at other nAChR subtypes is considerably lower. The table below summarizes the reported functional potencies (IC₅₀) of DHβE at various nAChR subtypes.
| nAChR Subtype | Reported IC₅₀ (µM) | Reference |
| α4β2 | 0.11 - 0.37 | [3][6] |
| α4β4 | 0.19 | [6] |
| α3β2 | ~2.0 | [5] |
| α7 | ~8.0 | [5] |
| α3β4 | ~26 | [5] |
Note: The IC₅₀ values represent the concentration of DHβE required to inhibit 50% of the maximal response to an agonist, typically acetylcholine or nicotine.
The stereoselectivity of ligand binding to nAChRs is a well-established phenomenon. For instance, the natural (-)-enantiomer of nicotine is approximately 6 times more potent than its synthetic (+)-enantiomer at displacing [³H]dihydro-β-erythroidine from rat brain tissue, indicating a clear chiral preference of the receptor's binding pocket. While direct comparative data for the DHβE enantiomers is not yet available in the public domain, this precedent with a related nicotinic ligand strongly suggests that the potency of (+)- and (-)-DHβE at nAChRs will differ significantly.
Experimental Methodologies for Determining Enantiomeric Potency
To definitively compare the potency of DHβE enantiomers, two primary experimental approaches are employed: radioligand binding assays to determine binding affinity (Kᵢ) and functional assays, such as two-electrode voltage clamp or patch-clamp electrophysiology, to measure functional antagonism (IC₅₀).
Radioligand Binding Assay: Quantifying Binding Affinity
This technique directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Principle: The ability of unlabeled DHβE enantiomers to displace a known high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) from nAChRs expressed in cell membranes is quantified. The concentration of the enantiomer that displaces 50% of the radioligand is the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with α4 and β2 subunits).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet to remove cytosolic components and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a constant concentration of the radioligand (e.g., [³H]-epibatidine at a concentration near its Kₑ).
-
Add increasing concentrations of the unlabeled DHβE enantiomer (either (+) or (-)-DHβE).
-
To determine non-specific binding, include wells with a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Add the prepared cell membranes to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the DHβE enantiomer.
-
Plot the specific binding as a function of the logarithm of the DHβE enantiomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Antagonism
This electrophysiological technique measures the ion flow through nAChRs in a single cell, providing a direct measure of receptor function.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential (voltage-clamp) and measurement of the resulting ionic currents. The inhibitory effect of the DHβE enantiomers on agonist-evoked currents is quantified to determine the IC₅₀ for functional antagonism.
Step-by-Step Protocol for Whole-Cell Voltage-Clamp Assay:
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest onto glass coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
-
Pipette Preparation and Sealing:
-
Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular ionic composition.
-
Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
-
Recording Agonist-Evoked Currents:
-
Rapidly apply a known concentration of an nAChR agonist (e.g., acetylcholine) to the cell and record the resulting inward current.
-
Wash out the agonist to allow the receptors to recover.
-
-
Determining Antagonist Potency:
-
Pre-incubate the cell with a specific concentration of a DHβE enantiomer for a set period.
-
In the continued presence of the antagonist, re-apply the agonist and record the inhibited current.
-
Repeat this process with a range of antagonist concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of each antagonist concentration.
-
Normalize the inhibited current amplitudes to the control (agonist-only) response.
-
Plot the normalized current as a function of the logarithm of the DHβE enantiomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Workflow.
Nicotinic Acetylcholine Receptor Signaling Pathway
Upon binding of an agonist like acetylcholine, the nAChR undergoes a conformational change, opening its intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways.
Simplified nAChR Signaling Pathway.
Conclusion and Future Directions
Dihydro-β-erythroidine is a well-characterized competitive antagonist of nAChRs with a clear preference for the α4β2 subtype. While the existing literature provides a solid foundation for its pharmacological profile, a significant knowledge gap remains regarding the comparative potency of its (+) and (-) enantiomers. The principles of stereoselectivity in drug-receptor interactions strongly suggest that a difference in potency is to be expected. The detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate the stereospecific interactions of DHβE enantiomers with various nAChR subtypes. Such studies are crucial for a complete understanding of DHβE's pharmacology and for the rational design of more selective and potent nAChR modulators for therapeutic applications.
References
-
Jepsen, T. H., et al. (2014). Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(5), 584-588. [Link]
-
Vital, P., et al. (2019). Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. Journal of the American Chemical Society, 141(22), 8783-8787. [Link]
-
Shoaib, M., et al. (2000). Antagonism of stimulus properties of nicotine by dihydro-beta-erythroidine (DHbetaE) in rats. Psychopharmacology, 149(2), 140-146. [Link]
-
Organic Chemistry Portal. (2019). Alkaloid Synthesis: Dihydro-β-erythroidine (Vital/Kristensen), Cephalezomine C (Kim), Gephyrotoxin (Fan), Qiuinine (Chen), Naltrexone (Ellman), Strychnine (Qin). [Link]
-
Jantorn, D., et al. (2018). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 9, 993. [Link]
-
Vital, P., & Kristensen, J. L. (2019). Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine. Journal of the American Chemical Society, 141(22), 8783-8787. [Link]
-
Parsons, A. F., & Palframan, M. J. (2010). Erythrina and related alkaloids. The Alkaloids. Chemistry and Biology, 68, 39-81. [Link]
-
PubChem. (n.d.). Dihydro-beta-erythroidine. Retrieved from [Link]
-
Papke, R. L., et al. (2010). Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. Neuropharmacology, 58(7), 1226-1236. [Link]
-
Wu, J., et al. (2016). Naturally-expressed nicotinic acetylcholine receptor subtypes. Annals of the New York Academy of Sciences, 1374(1), 31-43. [Link]
-
Wikipedia. (n.d.). Erythrina alkaloids. Retrieved from [Link]
-
Maharaja College, Ara. (2021). NATURAL PRODUCTS CHEMISTRY Alkaloids General methods of structural elucidation of Alkaloids. [Link]
Sources
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
A Senior Application Scientist's Guide to Dihydro-β-erythroidine (DHβE): Correlating In Vitro Potency with In Vivo Efficacy
For researchers in neuropharmacology and drug development, understanding how the precise, mechanistic data from in vitro assays translates to complex physiological outcomes in vivo is the cornerstone of preclinical evaluation. Dihydro-β-erythroidine (DHβE), a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), serves as an exemplary compound for this discussion. This guide provides an in-depth comparison of DHβE's efficacy in controlled, isolated systems versus its functional effects in whole-organism models, explaining the causal links and experimental rationale that bridge the two domains.
Understanding DHβE and its Molecular Target: The Neuronal nAChR
Dihydro-β-erythroidine is a natural alkaloid that acts as a competitive antagonist at neuronal nAChRs.[1][2] This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but instead of activating the receptor, it blocks it, preventing ion flow. Its research significance lies in its moderate selectivity for nAChRs containing the α4 and β2 subunits (α4β2*), the most abundant nAChR subtype in the brain.[3][4] These receptors are critically involved in modulating neurotransmitter release and are implicated in nicotine addiction, cognition, and a range of neurological disorders.[3][5] Therefore, DHβE is an invaluable pharmacological tool for dissecting the physiological roles of these specific receptor subtypes.
The fundamental mechanism involves DHβE binding to the extracellular ligand-binding domain of the nAChR, stabilizing the receptor in a closed or resting state and preventing the channel pore from opening in response to agonists like ACh or nicotine.
In Vitro Efficacy: Quantifying Potency and Selectivity
In vitro studies are essential for the initial characterization of a compound. They are performed in controlled, non-living systems (e.g., cell cultures, membrane preparations) to measure direct interactions with the molecular target, devoid of systemic complexities like metabolism or tissue barriers.[6][7] For DHβE, the primary goals are to determine its binding affinity (how tightly it binds) and its functional potency (how effectively it blocks receptor activation) at various nAChR subtypes.
Two gold-standard techniques provide the foundational data for DHβE's in vitro profile:
-
Radioligand Binding Assays: This method quantifies the affinity of DHβE for the receptor. The experiment relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity for nAChRs, such as [³H]epibatidine, is incubated with a preparation of cells or brain tissue expressing the receptors.[8][9] The amount of radioactivity bound is measured. The experiment is then repeated with increasing concentrations of unlabeled DHβE. DHβE competes with [³H]epibatidine for the binding site, displacing it. The concentration of DHβE that displaces 50% of the bound radioligand is its IC₅₀ (inhibitory concentration 50%), from which a binding affinity constant (Kᵢ) can be calculated. A lower Kᵢ value signifies a higher binding affinity.
-
Two-Electrode Voltage Clamp / Patch-Clamp Electrophysiology: This is a functional assay that directly measures the consequence of DHβE's binding: the blockade of ion channel activity.[10][11] Cells (often Xenopus oocytes or HEK293 cells) are engineered to express specific nAChR subtypes. An electrode measures the electrical current generated by ions flowing through the channels when an agonist is applied.[10] To test DHβE, the agonist is applied in the presence of varying concentrations of the antagonist. The concentration of DHβE required to reduce the agonist-induced current by 50% is the functional IC₅₀. This is arguably a more direct measure of antagonist efficacy than binding assays.
-
Cell Preparation: HEK293 cells are transfected with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2).[10] Cells expressing the receptors are cultured for 24-48 hours.
-
Recording Setup: A single cell is selected and a glass micropipette with a tiny tip (~1 µm) is pressed against its membrane. Gentle suction is applied to form a high-resistance "giga-seal," electrically isolating a small patch of the membrane.[12] The membrane patch can then be ruptured to achieve "whole-cell" configuration, allowing control of the intracellular environment and measurement of total current across the entire cell membrane.
-
Agonist Application: The cell is bathed in a saline solution. A solution containing a fixed concentration of an agonist (e.g., 100 µM Acetylcholine) is rapidly applied to the cell, causing the nAChRs to open and generating an inward electrical current.
-
Antagonist Challenge: The agonist application is repeated, but this time the cells are pre-incubated with DHβE for a short period. This is done across a range of DHβE concentrations (e.g., 1 nM to 100 µM).
-
Data Analysis: The peak current elicited by the agonist is measured at each DHβE concentration. These values are plotted against the log of the DHβE concentration to generate a dose-response curve, from which the IC₅₀ is determined.
The consensus from numerous in vitro studies is that DHβE is a potent antagonist with selectivity for α4-containing nAChRs.
| nAChR Subtype | Assay Type | Potency (IC₅₀) | Reference |
| α4β2 | Electrophysiology | 0.37 µM | [1][4][13] |
| α4β4 | Electrophysiology | 0.19 µM | [1][4][13] |
| α3β2 | Electrophysiology | 0.41 µM | [1] |
| α3β4 | Binding (Kᵢ) | 33.6 µM | [8] |
| Human α4β2 | Electrophysiology | 0.08 µM (80 nM) | [10] |
Causality Insight: The sub-micromolar IC₅₀ values confirm that DHβE effectively blocks α4β2* receptor function at pharmacologically relevant concentrations. The significantly higher Kᵢ value for the α3β4 subtype suggests it is less likely to interfere with ganglionic nAChRs at doses effective in the brain, predicting a favorable side-effect profile in vivo.
In Vivo Efficacy: From Molecular Blockade to Behavioral Outcomes
In vivo studies are designed to determine if the molecular activity observed in vitro translates into a functional effect within a complex, living system.[14][15] For DHβE, this means assessing its ability to cross the blood-brain barrier, engage its target nAChRs in the brain, and consequently alter nicotine-related behaviors or other CNS processes.[1][16] Rodent models are the primary platform for these investigations.[17]
The choice of an in vivo model is dictated by the hypothesis being tested. Since DHβE is an antagonist at nAChRs, the most direct approach is to test its ability to block the known effects of the agonist, nicotine.
-
Nicotine Drug Discrimination: This is a highly specific test of a compound's ability to block the subjective, internal state produced by a drug.[2] Rats or mice are trained to press one lever to receive a food reward after an injection of nicotine, and a different lever after an injection of saline. Once they reliably "report" which injection they received, they are pre-treated with DHβE before the nicotine injection. If DHβE blocks the nicotine cue, the animals will no longer recognize the nicotine state and will respond on the saline lever. This demonstrates central target engagement.
-
Antagonism of Nicotine-Induced Antinociception: Nicotine has pain-relieving (antinociceptive) effects, which can be measured using tests like the tail-flick or hot-plate test. An animal's baseline response time to a thermal stimulus is recorded. After nicotine administration, this latency increases. Pre-treatment with DHβE is expected to prevent this nicotine-induced increase in response time, indicating that DHβE blocks this specific physiological effect of nicotine.[18]
-
Models of CNS Disorders: DHβE's efficacy is also explored in models relevant to human disease.
-
Addiction: Its ability to reduce nicotine self-administration or block nicotine-induced enhancement of responding for other rewards provides evidence for its potential as a smoking cessation aid.[3]
-
Cognition: Its impact on learning and memory can be assessed in tasks like the Morris water maze or passive avoidance tests, helping to elucidate the role of α4β2* nAChRs in cognitive processes.[19][20]
-
Depression/Anxiety: DHβE has shown antidepressant-like effects in the mouse forced swim and tail suspension tests.[4]
-
In vivo studies consistently demonstrate that systemically administered DHβE antagonizes the central effects of nicotine.
| Model / Endpoint | Species | DHβE Dose Range | Key Finding | Reference |
| Nicotine Discrimination | Rat | 0.5 - 5.0 mg/kg (s.c.) | Dose-dependently blocks the discriminative stimulus effect of nicotine. | [2] |
| Nicotine-induced Antinociception | Mouse | ~1-10 mg/kg (s.c.) | Effectively blocks the antinociceptive effects of nicotine. | [18] |
| Nicotine-induced Locomotion | Mouse | ~1-10 mg/kg (s.c.) | Antagonizes the locomotor activating effects of nicotine. | [3][18] |
| Conditioned Responding | Rat | 3 mg/kg (i.p.) | Attenuates nicotine's enhancement of a conditioned response. | [3] |
| Antidepressant-like Effects | Mouse | N/A | Shows antidepressant-like activity in forced swim and tail suspension tests. |
Bridging the Gap: Correlating In Vitro and In Vivo Results
A successful preclinical compound shows a logical and predictable relationship between its in vitro and in vivo profiles. DHβE is a textbook example where this correlation holds true.
-
From Potency to Behavior: The high in vitro potency of DHβE at α4β2* nAChRs (IC₅₀ values in the 0.08-0.37 µM range) is the direct cause of its ability to block nicotine's behavioral effects in vivo.[1][10] Nicotine's central effects, such as its subjective cue and impact on locomotion, are largely mediated by these very receptors. By blocking them, DHβE prevents the downstream signaling that produces these behaviors.
-
The Importance of Pharmacokinetics: The transition from an in vitro concentration (µM) to an in vivo dose (mg/kg) is governed by pharmacokinetics—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug. The fact that DHβE is effective after systemic administration (e.g., subcutaneous injection) confirms that it possesses crucial properties not measured in a petri dish:
-
Bioavailability: It enters the bloodstream effectively.
-
Blood-Brain Barrier Penetration: Crucially, it can cross from the blood into the brain to reach its target receptors.[1]
-
Metabolic Stability: It remains in the system long enough at sufficient concentrations to exert its effect.
-
-
Predictive Validity: The selectivity profile observed in vitro also helps predict the in vivo outcomes. DHβE's weaker activity at other nAChR subtypes, like the muscle or ganglionic types, means that at doses that effectively block central α4β2* receptors, it is less likely to cause peripheral side effects like muscle paralysis or autonomic dysfunction.[18] This selective antagonism is a key feature that makes it a useful research tool.
In essence, the in vitro data provides the "what" and "how" (it's a potent α4β2* antagonist), while the in vivo data provides the "so what?" (this antagonism leads to a blockade of nicotine's central effects).
Conclusion
The pharmacological profile of Dihydro-β-erythroidine provides a clear and compelling narrative of how molecular efficacy translates to systemic function. Its high potency and selectivity for α4β2* nicotinic acetylcholine receptors, rigorously quantified through in vitro binding and electrophysiological assays, directly predict its in vivo capacity to antagonize a wide range of nicotine-mediated behaviors.
This guide underscores a fundamental principle in drug development: neither in vitro nor in vivo data is sufficient on its own. In vitro assays provide the precise, mechanistic foundation, while in vivo models challenge those findings within the complex, dynamic environment of a living organism. The strong correlation between these two domains for DHβE validates its mechanism of action and solidifies its status as a cornerstone tool for neuroscientists investigating the nicotinic cholinergic system.
References
-
Ho, Y. T., & Balasubramaniam, V. (2023). In vitro and in vivo models for the study of EV-D68 infection. Pathology. [Link]
-
Lárraga, A., Bell, R. L., Franklin, C., & Fletcher, P. J. (2017). β2* nicotinic acetylcholine receptor subtypes mediate nicotine-induced enhancement of Pavlovian conditioned responding to an alcohol cue. Frontiers in Behavioral Neuroscience. [Link]
-
Damaj, M. I., et al. (1998). In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Isbister, G. K., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. [Link]
-
Chavez-Noriega, L. E., et al. (1997). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of Neuroscience. [Link]
-
Yu, R., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology. [Link]
-
Salehi, A., et al. (2023). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Journal of Diabetes & Metabolic Disorders. [Link]
-
Li, Q., et al. (2019). Comparison of in vitro/in vivo blood distribution and pharmacokinetics of artemisinin, artemether and dihydroarteminin in rats. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Al-Muqarrab, A., et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of Medicinal Chemistry. [Link]
-
Reger, M. A., et al. (2004). Effects of beta-hydroxybutyrate on cognition in memory-impaired adults. Neurobiology of Aging. [Link]
-
De-Mello, F., et al. (2000). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. [Link]
-
Kim, S., et al. (2021). Blood Hemoglobin, in-vivo Alzheimer Pathologies, and Cognitive Impairment: A Cross-Sectional Study. Frontiers in Aging Neuroscience. [Link]
-
Jackson, K. J., et al. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience. [Link]
-
Franke, C., et al. (1991). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Pflügers Archiv. [Link]
-
Al-Abri, S. (2024). Neurobiological Theories of Addiction: A Comprehensive Review. MDPI. [Link]
-
Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]
-
ResearchGate. (PDF) Comparison between in vitro and in vivo methods to screen iron bioavailability. [Link]
-
Charles River Laboratories. In Vivo Pain Models. [Link]
-
Houghtling, R. A., et al. (1995). [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Jeong, J., & Choi, K. (2022). Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation. MDPI. [Link]
-
ResearchGate. (PDF) Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. [Link]
-
Lee, S. Y., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]
-
Curia, G., et al. (2023). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neurology. [Link]
-
Richards, Z. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
-
Venniro, M., et al. (2020). Animal models of addiction. Nature Reviews Neuroscience. [Link]
-
Neddenriep, B., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers Publishing Partnerships. [Link]
-
University of Miami. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. [Link]
-
Iris Pharma. in vivo Pharmacology studies | Ocular efficacy study. [Link]
-
Sophion. Explore NnAChR ion channel research with Automated Patch Clamp. [Link]
-
Patsnap Synapse. What in vivo models are used for pain studies?. [Link]
-
Oelgeschläger, M., et al. (2018). In vitro-to-in vivo extrapolation (IVIVE) by PBTK modeling for animal-free risk assessment approaches of potential endocrine-disrupting compounds. Archives of Toxicology. [Link]
-
Lee, J. H., et al. (2020). Association of moderate alcohol intake with in vivo amyloid-beta deposition in human brain: A cross-sectional study. PLoS Medicine. [Link]
-
Medsimplified. (2018). Electrophysiology | Patch clamp method | Voltage clamp | whole cell recording. YouTube. [Link]
-
Hoensch, H., et al. (1990). Comparison of in vitro and in vivo biotransformation in patients with liver disease of differing severity. European Journal of Clinical Pharmacology. [Link]
-
Buisson, B., et al. (2000). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. Molecular Pharmacology. [Link]
-
Zhang, D., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | β2* nicotinic acetylcholine receptor subtypes mediate nicotine-induced enhancement of Pavlovian conditioned responding to an alcohol cue [frontiersin.org]
- 4. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo models for the study of EV-D68 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 18. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of beta-hydroxybutyrate on cognition in memory-impaired adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blood Hemoglobin, in-vivo Alzheimer Pathologies, and Cognitive Impairment: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Antagonism of α4β2 vs. α3β4 Nicotinic Acetylcholine Receptors by Dihydro-β-erythroidine (DHβE): A Comparative Guide
This guide provides a detailed comparison of Dihydro-β-erythroidine (DHβE) as a selective antagonist for the α4β2 nicotinic acetylcholine receptor (nAChR) over the α3β4 subtype. Intended for researchers, scientists, and drug development professionals, this document delves into the pharmacological distinctions, supporting experimental data, and the practical methodologies for characterizing this selectivity.
Introduction: The Significance of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 subtype is the most abundant nAChR in the brain and is a key player in nicotine addiction, cognitive function, and neurodegenerative diseases.[1] In contrast, the α3β4 subtype is predominantly found in the autonomic ganglia, where it regulates involuntary physiological processes.[2] The distinct physiological roles of these receptor subtypes underscore the critical need for selective antagonists in both research and therapeutic development. A selective antagonist allows for the precise dissection of nAChR subtype function and offers the potential for targeted therapies with fewer off-target effects.
Dihydro-β-erythroidine (DHβE), a natural alkaloid, has emerged as a valuable pharmacological tool due to its preferential antagonism of α4β2 nAChRs.[3][4] This guide will provide a comprehensive overview of DHβE's selectivity, supported by quantitative data and detailed experimental protocols to empower researchers in their investigation of nAChR pharmacology.
Pharmacological Profile of DHβE: A Quantitative Comparison
The selectivity of DHβE for α4β2 over α3β4 nAChRs is evident from both binding affinity (Ki) and functional inhibition (IC50) data obtained from various experimental paradigms. The following table summarizes key quantitative data from published literature.
| Parameter | Receptor Subtype | Value (µM) | Experimental Method | Reference |
| IC50 | α4β2 | 0.10 ± 0.01 | Two-Electrode Voltage Clamp (Xenopus oocytes) | [5] |
| α3β4 | 26 ± 2 | Two-Electrode Voltage Clamp (Xenopus oocytes) | [5] | |
| IC50 | α4β2 | 1.2 | FLIPR Membrane Potential Assay (HEK293 cells) | [3] |
| α3β4 | 100 | FLIPR Membrane Potential Assay (HEK293 cells) | [3] | |
| Ki | α4β2 | 0.82 | [3H]epibatidine Binding Assay | [3] |
| Ki | α3β4 | 33.6 | [3H]epibatidine Binding Assay (Bovine adrenal medulla) | [6] |
Note: Experimental conditions such as radioligand, cell type, and specific assay parameters can influence the absolute values. The data presented here are for comparative purposes.
The data clearly demonstrates that DHβE is significantly more potent at inhibiting α4β2 nAChRs compared to α3β4 nAChRs, with selectivity ratios (IC50 α3β4 / IC50 α4β2) ranging from approximately 83 to 260-fold depending on the experimental method. This substantial difference in potency is the foundation of its utility as a selective antagonist.
Mechanism of Action: Competitive Antagonism
DHβE exerts its effect through competitive antagonism.[4] This means that DHβE binds to the same site as the endogenous agonist, acetylcholine (ACh), on the nAChR, but its binding does not induce the conformational change required for ion channel opening. By occupying the agonist binding site, DHβE prevents ACh or other nicotinic agonists from activating the receptor.
Caption: Competitive antagonism of DHβE at the α4β2 nAChR.
Experimental Protocols for Assessing Selectivity
To empirically validate the selective antagonism of DHβE, two primary experimental approaches are employed: radioligand binding assays and electrophysiological recordings. The causality behind these choices lies in their ability to directly measure the molecular interaction (binding) and the functional consequence (channel inhibition), respectively.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of DHβE for the α4β2 and α3β4 nAChRs by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human α4β2 or α3β4 nAChRs. The choice of a stable cell line ensures consistent receptor expression levels.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]-epibatidine, a high-affinity nAChR agonist) to each well. The concentration should be close to its Kd value for the receptor subtype to ensure adequate signal-to-noise ratio.
-
Add increasing concentrations of DHβE (the competitor) to the wells. A wide range of concentrations is necessary to generate a complete inhibition curve.
-
To determine non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., nicotine or epibatidine) to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 1-2 hours).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of DHβE.
-
Plot the specific binding as a function of the logarithm of the DHβE concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of DHβE that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Inhibition
This electrophysiological technique allows for the direct measurement of ion flow through the nAChR channels in response to agonist application and the inhibitory effect of DHβE on this current.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Step-by-Step Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog. The large size of the oocytes makes them ideal for microinjection and two-electrode voltage clamping.
-
Inject the oocytes with a mixture of cRNA encoding the desired nAChR subunits (α4 and β2, or α3 and β4).
-
Incubate the injected oocytes for 2-7 days to allow for the translation and assembly of functional receptors on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a constant value (e.g., -70 mV). This allows for the direct measurement of current flow across the membrane.
-
-
Functional Assay:
-
Establish a baseline current by perfusing the oocyte with Ringer's solution.
-
Apply a specific concentration of acetylcholine (ACh), the agonist, to the oocyte. This will activate the nAChRs and induce an inward current (primarily carried by Na+ and Ca2+ ions). Record the peak amplitude of this current.
-
Wash the oocyte with Ringer's solution until the current returns to baseline.
-
To determine the inhibitory effect of DHβE, pre-apply a specific concentration of DHβE for a short period before co-applying it with the same concentration of ACh.
-
Record the peak amplitude of the inhibited current.
-
Repeat this process with a range of DHβE concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Normalize the inhibited current responses to the control response (ACh alone).
-
Plot the normalized current as a function of the logarithm of the DHβE concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of DHβE that causes a 50% reduction in the agonist-evoked current.
-
Functional Consequences of Selective Antagonism
The selective antagonism of α4β2 nAChRs by DHβE has significant functional implications. In the central nervous system, blocking α4β2 receptors can attenuate the rewarding effects of nicotine, making DHβE a valuable tool in addiction research. In contrast, the much lower potency of DHβE at α3β4 receptors means that at concentrations effective for blocking α4β2, it will have minimal impact on the autonomic nervous system, thereby reducing the likelihood of side effects such as changes in blood pressure or gastrointestinal motility. This selectivity is crucial for interpreting in vivo studies and for the development of therapeutic agents with improved safety profiles.
Conclusion
Dihydro-β-erythroidine is a well-established and potent selective antagonist of the α4β2 nicotinic acetylcholine receptor over the α3β4 subtype. This selectivity is supported by a wealth of experimental data from both binding and functional assays. The detailed protocols provided in this guide offer a robust framework for researchers to independently verify and explore the pharmacological properties of DHβE and other nAChR ligands. A thorough understanding of the principles and methodologies for assessing subtype selectivity is paramount for advancing our knowledge of nicotinic systems and for the rational design of novel therapeutics targeting nAChR-related disorders.
References
- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
-
Jepsen, T. H., Jensen, C. N., Jensen, L. S., Nielsen, E. Ø., Peters, D., & Balle, T. (2014). Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. ACS chemical neuroscience, 5(8), 708–715. [Link]
-
Chellappan, S. K., Revankar, C. M., & Zaveri, N. T. (2010). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorganic & medicinal chemistry letters, 20(22), 6668–6672. [Link]
-
Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2011). Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. Neuropharmacology, 61(8), 1346–1356. [Link]
- Guan, B., & Wang, Y. (2013). Two-Electrode Voltage Clamp. In Ion Channels (pp. 79-91). Humana Press, Totowa, NJ.
-
Whiteaker, P., Wilking, J. A., & Collins, A. C. (1998). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 286(2), 931–938. [Link]
-
Zaveri, N. T. (2010). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorganic & medicinal chemistry letters, 20(22), 6668–6672. [Link]
- Brody, D. L., & Holtzman, D. M. (2006). Active and passive immunotherapy for neurodegenerative disorders. Annual review of neuroscience, 29, 125–151.
Sources
- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Dihydro-β-erythroidine hydrobromide: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with potent neuroactive compounds like Dihydro-β-erythroidine hydrobromide (DHβE) is pivotal for advancing our understanding of neuropharmacology. DHβE is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with selectivity for α4-containing subtypes, making it an invaluable tool in neuroscience research.[1][2][3] However, its potency necessitates a robust and well-understood safety protocol to protect laboratory personnel from potential exposure.
This guide provides essential, immediate safety and logistical information for handling DHβE. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific prudence.
Hazard Identification and Risk Assessment: Understanding the "Why"
DHβE is a white solid belonging to the Erythrina alkaloids family.[2][4] While a formal hazard classification under GHS may not be listed on all safety data sheets (SDS), this does not imply non-hazardous.[5] Its pharmacological potency is where the primary risk lies. As a compound designed to interact with the central nervous system, accidental exposure could lead to unintended physiological effects.[6]
The principle of prudent practice dictates that any new or potent compound of unknown toxicity should be treated as a hazardous substance.[7] The available toxicological data, though limited, indicates potential for irritation and toxicity at certain doses.[5]
Key Potential Hazards:
-
Inhalation: Airborne powder is a primary exposure risk, especially during weighing and transfer.
-
Dermal Contact: Skin contact may cause mild irritation.[5] The potential for absorption through the skin, while not fully characterized, should be assumed.
-
Eye Contact: Direct contact with the powder can cause irritation and redness.[5]
-
Ingestion: Accidental ingestion could lead to systemic toxic effects.
A thorough risk assessment is the first step in any experimental plan involving potent compounds.[8] This involves considering the quantity of material being handled, the frequency of handling, and the specific procedures being performed.[9]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even selected, engineering controls must be in place to minimize exposure.[10][11] For a potent compound like DHβE, especially in its powdered form, all handling should be performed within a certified chemical fume hood or a ventilated balance safety enclosure.[5][12] This is non-negotiable. These systems are designed to contain airborne particles and prevent them from entering the breathing zone of the operator.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical.[13] The selection of appropriate PPE is based on a thorough hazard assessment of the specific tasks you will be performing.[9]
| Protection Type | Specific Requirement | Rationale and Expert Insight |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are recommended when handling solutions.[5][14] | Protects against accidental splashes of solutions or airborne particles of the powder. The side shields are critical to prevent exposure from the periphery. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), conforming to standard BS EN 374:2003.[5][14] | Provides a barrier against dermal contact. Always inspect gloves for tears or punctures before use. Double-gloving can be considered for added protection during high-risk procedures. After handling, remove gloves properly to avoid contaminating your skin and dispose of them immediately. |
| Body Protection | A long-sleeved laboratory coat.[8][14] | Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Foot Protection | Closed-toe shoes.[14] | Protects feet from spills and dropped objects. |
| Respiratory Protection | Generally not required if handled within a fume hood. A suitable respirator (e.g., N95) may be necessary if a risk assessment indicates a potential for aerosolization outside of a containment system.[5] | This is a task-dependent requirement. Weighing large quantities or procedures that could generate dust may warrant respiratory protection as an additional precaution. |
Safe Handling and Operational Protocol
This protocol provides a step-by-step guide for the initial preparation of DHβE solutions from the solid powder, the point of highest potential exposure.
Workflow for Safe Handling of Dihydro-β-erythroidine hydrobromide
Caption: Workflow for safely handling DHβE powder.
Step-by-Step Methodology:
-
Preparation: Before entering the fume hood, gather all necessary items: spatulas, weigh paper or boats, tared vials for the final solution, and the appropriate solvent (e.g., DMSO or water).[3][4] This minimizes movement and the potential for contamination once handling begins.
-
PPE: Don all required PPE as outlined in the table above.
-
Weighing: Perform all weighing operations on a calibrated balance inside a chemical fume hood or ventilated enclosure. Use a micro-spatula to carefully transfer small amounts of the powder. Avoid any actions that could create dust.
-
Solubilization: Once weighed, transfer the powder to your final vial. Add the calculated volume of solvent. DHβE is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[3] Cap the vial securely before vortexing or sonicating to ensure complete dissolution.[4]
-
Storage: Stock solutions should be stored sealed at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to maintain stability.[1]
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[5]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation develops.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of a Small Spill (Powder):
-
Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust.
-
Wipe the area from the outside in.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
Decontamination and Waste Disposal Plan
All materials that come into direct contact with DHβE, including gloves, weigh paper, pipette tips, and vials, must be considered hazardous waste.
Operational Disposal Plan:
-
Segregation: Collect all solid and liquid waste contaminated with DHβE in a clearly labeled, sealed hazardous waste container.
-
Deactivation (for liquid waste): While specific deactivation protocols for DHβE are not well-established, general principles for alkaloid disposal can be considered. This may include treatment with a strong oxidizing agent or adsorption onto activated carbon to render the compound inert.[15] However, this should only be performed if validated and approved by your institution's environmental health and safety (EHS) office.
-
Final Disposal: The primary method of disposal should be through your institution's hazardous waste management program.[5] Transfer the sealed container to a specialized disposal company in accordance with all local, state, and federal regulations.
By integrating these safety and handling protocols into your daily workflow, you can confidently and safely utilize Dihydro-β-erythroidine hydrobromide in your research, ensuring the integrity of your work and the safety of your laboratory environment.
References
- MedChemExpress. (n.d.). Dihydro-β-erythroidine hydrobromide (DHβE hydrobromide) | nAChRs Antagonist.
- APExBIO. (n.d.). Dihydro-β-erythroidine hydrobromide.
- Tocris Bioscience. (2013, August 19). Safety Data Sheet - Dihydro-β-erythroidine hydrobromide.
- Tocris Bioscience. (n.d.). Dihydro-β-erythroidine hydrobromide (2349).
- R&D Systems. (n.d.). Dihydro-β-erythroidine hydrobromide.
-
Zheng, W., et al. (2019). Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor. British Journal of Pharmacology, 176(15), 2746-2761. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Quora. (2017, July 7). What are the methods used to separate alkaloids?.
- Google Patents. (1995). Process for the extraction and purification of alkaloids.
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
- Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
- Lifeasible. (n.d.). Alkaloid Purification.
- TKS Publisher. (n.d.). Potent compound safety in the laboratory.
- University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from Defense Centers for Public Health website.
- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
-
Banga, A. K., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 32(12), 3865–3876. Retrieved from [Link]
- BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Dihydro-β-erythroidine hydrobromide | Additional Nicotinic Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. agnopharma.com [agnopharma.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
